3-(Aminomethyl)piperidin-2-one Hydrochloride (CAS 1269151-55-4): A Technical Guide for Medicinal Chemistry
As drug discovery programs increasingly target complex protein-protein interactions and challenging kinase/protease active sites, the demand for conformationally restricted, functionally dense building blocks has surged[...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery programs increasingly target complex protein-protein interactions and challenging kinase/protease active sites, the demand for conformationally restricted, functionally dense building blocks has surged[1]. 3-(Aminomethyl)piperidin-2-one hydrochloride (CAS 1269151-55-4) represents a highly versatile small-molecule scaffold that effectively bridges the gap between structural rigidity and vector-driven functionalization[2].
This whitepaper provides an in-depth analysis of the scaffold’s physicochemical properties, pharmacophore logic, and process chemistry, alongside self-validating protocols for its integration into high-throughput library synthesis.
Physicochemical Profiling & Structural Rationale
The utility of a building block is dictated by its stability, solubility, and purity. CAS 1269151-55-4 is intentionally supplied as a hydrochloride salt rather than a free base.
Causality of the Salt Form: Free primary amines in close proximity to lactam rings can undergo slow intermolecular aminolysis or oxidative degradation over time. By isolating the compound as an HCl salt, the primary amine is protonated, rendering it non-nucleophilic. This dramatically increases solid-state shelf-life, prevents polymerization, and enhances aqueous solubility for biological assays[3].
In medicinal chemistry, the piperidin-2-one (δ-lactam) core acts as a conformationally restricted dipeptide mimetic. The lactam moiety provides predictable hydrogen-bond donor (N-H) and acceptor (C=O) vectors, which are frequently utilized to anchor molecules into kinase hinge regions or protease S1 pockets.
The aminomethyl group at the C3 position serves as the primary vector for derivatization (e.g., amide coupling, reductive amination) or as a solvent-exposed salt bridge when left unprotected.
Fig 1: Pharmacophore logic and target interaction vectors of the 1269151-55-4 scaffold.
Process Chemistry & Synthetic Workflow
The commercial viability of this scaffold relies on scalable, high-yielding process chemistry[1]. The most robust synthetic route involves the catalytic reduction of 3-cyanopiperidin-2-one.
Mechanistic Causality: The reduction of the nitrile must be carefully controlled using Palladium on Carbon (Pd/C) under an acidic hydrogen atmosphere. If the reaction is run under strictly neutral conditions, the resulting primary imine intermediate can undergo nucleophilic attack by another amine, leading to secondary amine dimers. The presence of HCl immediately traps the newly formed primary amine as the hydrochloride salt, preventing dimerization.
Fig 2: Logical synthetic workflow for producing the 1269151-55-4 hydrochloride salt.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in checkpoints ensure that errors are caught before proceeding to the next step, preserving valuable reagents.
Protocol A: Analytical Quality Control (LC-MS)
Before utilizing the scaffold in library synthesis, its integrity must be verified.
Step 1: System Equilibration. Run a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) through a C18 column. Causality: The low pH ensures the primary amine remains fully protonated, preventing peak tailing and irreversible binding to residual silanols on the stationary phase.
Step 2: Blank Injection. Inject 5 µL of pure solvent. Validation Checkpoint: The chromatogram must show a flat baseline, confirming zero carryover.
Step 3: Sample Preparation & Injection. Dissolve 1 mg of CAS 1269151-55-4 in 1 mL of LC-MS grade Water. Causality: Water is chosen over pure organic solvents because the HCl salt is highly polar; organic solvents may cause incomplete dissolution. Inject 2 µL.
Step 4: Data Analysis. Validation Checkpoint: Confirm the presence of a single major peak (>95% UV area at 214 nm) with an extracted ion chromatogram (EIC) showing m/z 129.1 [M+H]⁺. The HCl mass (36.5) is lost during ionization.
Protocol B: HATU-Mediated Amide Coupling
This protocol describes the coupling of the scaffold to a generic carboxylic acid (R-COOH).
Step 1: Pre-Activation. In a dry vial, dissolve 1.0 eq of R-COOH and 1.1 eq of HATU in anhydrous DMF (0.2 M). Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes.
Validation Checkpoint: Spot the mixture on TLC or run a rapid LC-MS to confirm the disappearance of the R-COOH peak and the formation of the active ester. Do not proceed until activation is complete.
Step 2: Scaffold Addition. Add 1.1 eq of 3-(Aminomethyl)piperidin-2-one hydrochloride to the reaction mixture.
Step 3: In Situ Free-Basing. Immediately add an additional 2.0 eq of DIPEA.
Causality: The extra DIPEA is strictly required to neutralize the HCl salt of the scaffold, liberating the nucleophilic primary amine. If the free base is generated before the active ester is ready, the scaffold may degrade. Adding it directly to the active ester ensures immediate capture of the free amine.
Step 4: Quenching & Isolation. Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
Structural Divergence in Lactam Scaffolds: A Comparative Technical Guide to 3-(Aminomethyl)piperidin-2-one and 3-Amino-2-piperidone
Executive Summary In medicinal chemistry, the restriction of conformational flexibility is a primary strategy to enhance potency and selectivity.[1] This guide analyzes two closely related yet pharmacologically distinct...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the restriction of conformational flexibility is a primary strategy to enhance potency and selectivity.[1] This guide analyzes two closely related yet pharmacologically distinct lactam scaffolds: 3-amino-2-piperidone (Ornithine lactam) and 3-(aminomethyl)piperidin-2-one .
While separated by only a single methylene unit, these molecules represent fundamentally different pharmacophores.[1] The former acts as a conformationally constrained
-amino acid (mimicking the peptide backbone), while the latter functions as a -amino acid surrogate or an extended amine linker.[1] This guide dissects their structural properties, synthetic pathways, and application in structure-activity relationship (SAR) campaigns.[1][2][3]
The core distinction lies in the distance and vector of the exocyclic amine relative to the lactam carbonyl.[1] This "spacer" effect dictates their basicity, hydrogen-bonding capability, and spatial reach within a binding pocket.[1]
Racemization : The C3 proton is acidic due to the adjacent carbonyl and amine.[1]
Rotational Freedom : The exocyclic methylene adds a degree of freedom (rotatable bond).[1]
Module 2: Synthetic Methodologies & Process Chemistry[4]
The synthesis of these scaffolds requires divergent strategies. 3-amino-2-piperidone is typically accessed via the "Chiral Pool" (from Ornithine), whereas the aminomethyl derivative often requires reduction of functionalized pyridine or piperidone precursors.
Diagram 1: Divergent Synthetic Workflows
The following diagram illustrates the primary synthetic logic for accessing both scaffolds.
Caption: Synthetic logic comparing Chiral Pool cyclization (Left) vs. Nitrile Reduction (Right).
Protocol A: Synthesis of 3-Amino-2-piperidone (Ornithine Lactam)
Context: This protocol utilizes L-Ornithine as a chiral starting material. Control of pH is critical to prevent polymerization.
Esterification: Suspend L-Ornithine monohydrochloride (10.0 g) in dry methanol (100 mL). Cool to 0°C. Dropwise add thionyl chloride (1.5 eq) to generate the methyl ester in situ.[1] Reflux for 3 hours.
Neutralization & Cyclization: Concentrate the mixture to obtain the crude ester hydrochloride.[1] Redissolve in methanol.
Critical Step: Cool to 0°C. Slowly add sodium methoxide (NaOMe) in methanol until pH reaches 9–10. Note: Higher pH risks racemization; lower pH prevents cyclization.[1]
Workup: Stir at room temperature for 16 hours. Filter off NaCl precipitate.[1] Concentrate the filtrate.
Purification: Recrystallize from EtOH/Et2O to yield (S)-3-amino-2-piperidone.
Protocol B: Synthesis of 3-(Aminomethyl)piperidin-2-one
Context: This route typically involves the reduction of 3-cyanopiperidin-2-one. High pressure hydrogenation is often required.[1]
Precursor Prep: Dissolve 3-cyanopiperidin-2-one (5.0 mmol) in ammoniacal methanol (NH3/MeOH, 7N). The ammonia suppresses secondary amine formation.[1]
Catalyst Loading: Add Raney Nickel (approx. 50 wt% slurry in water, washed with MeOH).[1] Safety: Raney Ni is pyrophoric.
Hydrogenation: Transfer to a Parr shaker or autoclave. Pressurize with
(50 psi). Agitate at room temperature for 12–24 hours.
Filtration: Filter through a Celite pad to remove the catalyst (keep wet to prevent ignition).[1]
Isolation: Concentrate the filtrate under reduced pressure. The crude oil can be converted to the HCl salt by adding 4M HCl in dioxane for storage.[1]
Module 3: Pharmacophore Deployment (SAR)
The selection between these two scaffolds is rarely arbitrary; it depends on the "reach" required to engage acidic residues (Asp/Glu) in the target protein.[1]
The "Reach" Hypothesis[1]
3-Amino-2-piperidone: The amine is held close to the backbone.[1] This is ideal for mimicking a twisted peptide bond or when the target residue is immediately adjacent to the hydrophobic pocket occupied by the lactam ring.[1]
3-(Aminomethyl)piperidin-2-one: The methylene spacer extends the amine by ~1.5 Å. This allows the basic nitrogen to "reach" deeper into a polar pocket or overcome steric clashes that would prevent the ring from binding.[1]
Diagram 2: SAR Decision Logic
Caption: Decision tree for selecting the optimal lactam scaffold based on binding site topology.
Module 4: Analytical Characterization
Distinguishing these analogs via NMR is straightforward due to the coupling patterns of the C3 proton.[1]
1H NMR Fingerprinting (
-DMSO)
3-Amino-2-piperidone:
C3-H: Appears as a dd (doublet of doublets) around 3.2 – 3.5 ppm .[1]
Coupling: Shows strong coupling to the C4 axial/equatorial protons.[1]
C3-H: Appears as a complex multiplet shifted upfield (approx 2.1 – 2.4 ppm ) because it is no longer attached to an electron-withdrawing nitrogen.
Exocyclic
: Distinct doublet or multiplet around 2.6 – 2.9 ppm .[1] This signal is absent in the amino-lactam analog.[1]
References
Gao, J., et al. "Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine."[1][4] Organic Process Research & Development, vol. 26, no.[1] 9, 2022.[1][4][5] Link[5]
Li, X., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine."[1] Journal of the American Chemical Society, vol. 145, 2023.[1] Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5200225, 3-Amino-2-piperidone."[1] PubChem, 2025.[1][6][7] Link
Zhang, Y., et al. "Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method."[1] CN Patent 103865964A, 2014.[1] Link
BenchChem. "The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry."[1][3] BenchChem Technical Guides, 2025. Link
Molecular weight and formula of 3-(Aminomethyl)piperidin-2-one
This guide details the physicochemical properties, synthetic pathways, and applications of 3-(Aminomethyl)piperidin-2-one , a critical heterocyclic building block in medicinal chemistry. Executive Summary 3-(Aminomethyl)...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the physicochemical properties, synthetic pathways, and applications of 3-(Aminomethyl)piperidin-2-one , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
3-(Aminomethyl)piperidin-2-one is a functionalized
-lactam (piperidin-2-one) featuring a primary aminomethyl group at the C3 position. It serves as a conformationally constrained scaffold in drug discovery, often used to mimic the -turn of peptides or as a pharmacophore in kinase inhibitors and GPCR ligands. Its structural rigidity, provided by the lactam ring, reduces the entropic penalty of binding to biological targets compared to flexible linear amines.
Chemical Identity & Physicochemical Properties
Core Identity Data
Property
Data
IUPAC Name
3-(Aminomethyl)piperidin-2-one
Common Name
3-Aminomethyl-2-piperidone
CAS Number
1269151-55-4 (Hydrochloride salt); Free base often unlisted or custom synthesis.
Molecular Formula
Molecular Weight
128.17 g/mol (Free Base); 164.63 g/mol (HCl Salt)
SMILES
NCC1CCCNC1=O
Chirality
Contains one stereocenter at C3. Exists as (R), (S), or racemate.
Physical Properties
Physical State : Typically isolated as a white to off-white solid (HCl salt). The free base is a viscous oil or low-melting solid that is hygroscopic.
Solubility : Highly soluble in water, methanol, and DMSO. Poorly soluble in non-polar solvents (hexane, ether).
pKa :
Amine (–
): ~9.5–10.0 (Basic)
Lactam (–CONH–): ~15–17 (Non-basic under physiological conditions)
Stability : Stable under standard laboratory conditions. The lactam ring is susceptible to hydrolysis under strong acidic/basic conditions at elevated temperatures.
Structural Visualization
The following diagram illustrates the chemical connectivity and key functional regions of the molecule.
Figure 1: Structural breakdown of 3-(Aminomethyl)piperidin-2-one highlighting the lactam core and the reactive aminomethyl handle.
Synthetic Pathways
Synthesis of this compound typically avoids direct cyclization of linear precursors due to polymerization risks. The most robust route involves the reduction of 3-cyanopiperidin-2-one .
Protocol: Catalytic Hydrogenation of 3-Cyanopiperidin-2-one
This method is preferred for its scalability and atom economy.
Note: Alternatively, this intermediate can be accessed via Michael addition of cyanoacetate to acrylonitrile followed by cyclization, though less common.
Step 2: Hydrogenation (Reduction)
Reagents :
gas (50-100 psi), Raney Nickel (Ra-Ni) or , Methanol/Ammonia solvent system.
Reaction :
Procedure :
Dissolve 3-cyanopiperidin-2-one (1.0 equiv) in Methanol saturated with
(to suppress secondary amine formation).
Add activated Raney Nickel catalyst (~10-20 wt%).
Hydrogenate in a Parr shaker at 50 psi for 12–24 hours at RT.
Filter catalyst through Celite (Caution: Ra-Ni is pyrophoric).
Concentrate filtrate to yield the crude amine.
Purification : Convert to HCl salt by adding 4M HCl in dioxane; collect precipitate by filtration.
Figure 2: Synthetic workflow from 2-piperidone to the target aminomethyl-lactam.
Analytical Characterization
Verification of the structure requires distinguishing the lactam signals from the primary amine side chain.
2.80 – 3.10 ppm (m, 2H) : -NH . The diastereotopic protons of the aminomethyl group.
3.10 – 3.20 ppm (m, 2H) : Ring at C6 (adjacent to lactam Nitrogen).
2.30 – 2.45 ppm (m, 1H) : Ring CH at C3 (methine proton).
1.40 – 1.90 ppm (m, 4H) : Ring protons at C4 and C5.
Mass Spectrometry (ESI-MS)
Positive Mode (
) : Calculated 129.10 ; Observed 129.1 .
Fragmentation : Loss of
(17 Da) is common in high-energy collisions.
Applications in Drug Discovery
Peptidomimetics
The 3-(aminomethyl)piperidin-2-one scaffold acts as a constrained amino acid . It mimics the
space of Lysine or Arginine but with restricted backbone flexibility due to the lactam ring. This is valuable for:
Protease Inhibitors : Fitting into the S1/S1' pockets of serine proteases.
Integrin Antagonists : Serving as a linker for RGD mimetics.
Kinase Inhibition
The lactam nitrogen and carbonyl oxygen provide a donor-acceptor motif suitable for hydrogen bonding with the hinge region of kinases. The aminomethyl group can be derivatized to reach into the solvent-exposed area or the ribose binding pocket.
References
CymitQuimica . 3-(aminomethyl)piperidin-2-one hydrochloride Product Data. Retrieved from
PubChem . Compound Summary: 3-(Aminomethyl)piperidin-2-one. National Library of Medicine. Retrieved from
ChemicalBook . Synthesis of 3-substituted piperidines and lactams. Retrieved from
Melikyan, G. et al. (2006). Facile approach to prepare 3-cyanopyridin-2(1H)-one derivatives. ARKIVOC. Retrieved from
Sigma-Aldrich .[1] Piperidine and Lactam Building Blocks. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility of 3-(Aminomethyl)piperidin-2-one in Polar Solvents
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Process Chemists, and Formulation Scientists
Executive Summary
3-(Aminomethyl)piperidin-2-one (CAS: 1269151-55-4 for HCl salt; analogous free base structures) is a critical bifunctional intermediate utilized in the synthesis of DPP-4 inhibitors and other kinase-targeting small molecules. Its structure features a polar delta-lactam core substituted with a primary aminomethyl group. This dual-functionality creates a unique solubility profile characterized by high hydrophilicity and specific pH-dependent behavior.
This guide provides a definitive technical analysis of its solubility in polar solvents, moving beyond simple "soluble/insoluble" descriptors to explain the mechanistic drivers of solvation. It includes validated protocols for solubility determination and purification, designed to ensure reproducibility in drug development workflows.
Physicochemical Fundamentals
Understanding the solubility of 3-(Aminomethyl)piperidin-2-one requires dissecting its molecular architecture. The molecule is not merely "polar"; it is a hydrogen-bond powerhouse .
Structural Analysis & Solvation Drivers
Lactam Core (Piperidin-2-one): Acts as both a hydrogen bond donor (NH) and a strong acceptor (C=O). This moiety imparts high solubility in protic solvents and dipolar aprotic solvents.
Aminomethyl Side Chain (-CH₂NH₂): The primary amine is the basic center (pKa ≈ 9.0–9.5). In its neutral form, it donates H-bonds; in acidic media, it protonates to form a highly soluble ammonium salt.
Lipophilicity (LogP): With a predicted LogP of approximately -0.8 to -1.3, the compound is intrinsically hydrophilic, favoring aqueous and alcoholic systems over lipophilic ethers or alkanes.
Key Properties Table
Property
Value (Approx.)
Implication for Solubility
Molecular Weight
128.17 g/mol (Free Base)164.63 g/mol (HCl Salt)
Low MW facilitates rapid dissolution kinetics.
pKa (Amine)
~9.2
Ionized at physiological pH; highly soluble in acidic water.
pKa (Lactam)
~15
Non-ionizable in standard workup conditions; remains neutral.
LogP
-0.8 to -1.3
Poor solubility in Hexane/Heptane; Good in MeOH/Water.
H-Bond Donors
2 (Free Base) / 3 (HCl Salt)
Strong interaction with protic solvents.
Solubility Landscape
The following data categorizes solvent compatibility based on the compound's polarity and ionic character.
Solvent Compatibility Matrix
Data represents the Free Base form unless specified.
Solvent Class
Representative Solvents
Solubility Rating
Technical Notes
Protic Polar
Water, Methanol, Ethanol
High
Primary choice for dissolution. Water solubility is pH-dependent (increases with acidity).
Aprotic Polar
DMSO, DMF, DMAc
High
Excellent for reaction media; difficult to remove post-reaction due to high boiling points.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate
Free base is moderately soluble; HCl salt is effectively insoluble .
Ethers
THF, Diethyl Ether, MTBE
Low to Insoluble
THF dissolves the free base sparingly; Ether is a standard anti-solvent for precipitation.
Hydrocarbons
Hexane, Heptane, Toluene
Insoluble
Used strictly as anti-solvents to crash out the product during recrystallization.
The "Salt Effect" on Solubility
Researchers must distinguish between the Free Base and the Hydrochloride Salt :
HCl Salt: Extremely soluble in water (>500 mg/mL) and Methanol. Virtually insoluble in DCM, THF, and Acetone.
Free Base: Soluble in alcohols and DCM/Methanol mixtures. Can be extracted from aqueous phase into organic phase only at pH > 11.
Use this validated workflow to determine exact solubility limits for your specific batch.
Preparation: Weigh 50 mg of 3-(Aminomethyl)piperidin-2-one into a 4 mL glass vial.
Solvent Addition: Add 250 µL of the target solvent (e.g., Methanol).
Equilibration: Vortex for 1 minute. If fully dissolved, add another 50 mg. Repeat until undissolved solid remains visible.
Agitation: Place vial on an orbital shaker at 25°C for 24 hours.
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.
Quantification: Dilute the supernatant 100x and analyze via HPLC-UV (210 nm) against a standard curve.
Protocol B: Purification via Anti-Solvent Recrystallization
Best for purifying crude material containing non-polar impurities.
Dissolution: Dissolve crude 3-(Aminomethyl)piperidin-2-one (HCl salt) in the minimum volume of warm Methanol (approx. 50°C).
Clarification: If insoluble particles remain, filter hot through a sintered glass funnel.
Precipitation: Slowly add Diethyl Ether or Ethyl Acetate (Anti-solvent) dropwise with stirring until a persistent cloudiness appears.
Ratio Target: Typically 1:3 (Solvent:Anti-solvent).
Crystallization: Cool the mixture gradually to room temperature, then to 4°C in a refrigerator for 4 hours.
Harvest: Filter the white precipitate, wash with cold Ether, and dry under vacuum.
Visualizations & Workflows
Solubility Decision Tree
This diagram guides the selection of the optimal solvent system based on the intended application (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection based on process requirements.
Acid-Base Extraction Workflow
The amphiphilic nature of the free base allows for high-purity isolation using pH manipulation.
Figure 2: Purification workflow utilizing the pH-dependent solubility of the aminomethyl group.
Applications in Drug Development
Reaction Solvent: For nucleophilic substitutions (e.g., reacting the amine with an alkyl halide), DMF is preferred to solubilize both the polar lactam and the electrophile.
Formulation: Due to high water solubility, the HCl salt is the preferred form for aqueous formulations. However, stability studies must monitor for hydrolysis of the lactam ring at extreme pH (<2 or >12) over prolonged periods.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200225, 3-Amino-2-piperidone. Retrieved from [Link]
Chemistry LibreTexts (2024). Physical Properties of Amines and Lactams. Retrieved from [Link]
Foundational
3-(Aminomethyl)piperidin-2-one HCl salt safety data sheet (SDS)
Topic: 3-(Aminomethyl)piperidin-2-one HCl Salt Technical Guide Document Type: Technical Whitepaper & Safety Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 3-(Aminomethyl)piperidin-2-one HCl Salt Technical Guide
Document Type: Technical Whitepaper & Safety Protocol
Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists
Executive Summary
This technical guide provides a comprehensive operational framework for 3-(Aminomethyl)piperidin-2-one hydrochloride (CAS: 1269151-55-4). Unlike generic Safety Data Sheets (SDS), this document integrates physicochemical profiling with actionable research protocols.
As a functionalized lactam scaffold, this compound is a critical building block in Fragment-Based Drug Discovery (FBDD), particularly for kinase and PARP inhibitor development where the piperidinone ring serves as a hydrogen-bond acceptor/donor mimic. This guide establishes the "Gold Standard" for its handling, storage, and synthetic integration, ensuring scientific integrity and personnel safety.
Section 1: Chemical Identity & Physicochemical Profiling
Crucial Distinction: Do not confuse this compound with its lower homolog, 3-aminopiperidin-2-one (Ornithine lactam). The presence of the methylene spacer (-CH2-) in the title compound significantly alters its nucleophilicity and steric profile during synthesis.
While classified as an irritant, the operational risk profile extends beyond simple irritation due to the compound's potential biological activity as a drug fragment.
GHS Classification & Pathophysiology[1][4]
Skin Irritation (Category 2): Acidic hydrolysis on moist skin leads to dermatitis.
Eye Irritation (Category 2A): Micro-abrasion from crystalline dust combined with acidic pH causes severe conjunctival irritation.
STOT-SE (Category 3): Inhalation of dust triggers respiratory tract inflammation.
Engineering Controls & PPE Matrix
Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.
Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a hood.
Dermal: Nitrile gloves (double-gloving recommended during weighing: 0.11 mm min thickness).
This section details the "Free-Basing Protocol," a critical step often omitted in SDSs but essential for using this salt in nucleophilic substitutions or amide couplings.
The Free-Basing Strategy
The HCl salt stabilizes the amine against oxidation but renders it non-nucleophilic. To participate in reactions (e.g., SN2, Amide Coupling), the free base must be generated in situ or pre-isolated.
Protocol: In Situ Neutralization (Recommended)
Solvent Selection: Dissolve the HCl salt in a polar aprotic solvent (DMF or DMSO).
Base Addition: Add 1.2 – 2.0 equivalents of a non-nucleophilic organic base (e.g., DIPEA or TEA).
Validation: Monitor the dissolution. The mixture may warm slightly (exothermic neutralization).
Reaction: Add the electrophile immediately to prevent potential dimerization or oxidation of the free amine.
An In-depth Technical Guide to the Stability of the Delta-Lactam Ring in 3-(Aminomethyl)piperidin-2-one
Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Within this class, piperidin-2-ones, also known as delta-valerolactams, represent a significa...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Within this class, piperidin-2-ones, also known as delta-valerolactams, represent a significant subclass of six-membered cyclic amides, or delta-lactams. Their chemical behavior, particularly the stability of the lactam ring, is of paramount importance in drug design, development, and formulation. This guide provides a comprehensive technical overview of the factors governing the stability of the delta-lactam ring in a specific, functionally rich derivative: 3-(Aminomethyl)piperidin-2-one.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of delta-lactam stability, the anticipated influence of the 3-(aminomethyl) substituent, the primary degradation pathways, and robust experimental protocols for stability assessment. While specific kinetic data for 3-(Aminomethyl)piperidin-2-one is not extensively available in public literature, this guide synthesizes established principles of physical organic chemistry and data from analogous structures to provide an authoritative and practical framework for its study.
Core Principles of Delta-Lactam Stability
The stability of a lactam ring is a delicate balance between two opposing forces: ring strain and amide resonance.
Ring Strain: Smaller lactam rings, such as β-lactams (four-membered), exhibit significant angle strain, which renders them more susceptible to nucleophilic attack and subsequent ring-opening.[2] In contrast, the six-membered delta-lactam ring in piperidin-2-one is considerably less strained, approaching the ideal bond angles of its acyclic counterparts.[2] This lower ring strain is a primary contributor to the generally higher stability of delta-lactams compared to beta- and gamma-lactams.[3][4]
Amide Resonance: The delocalization of the nitrogen lone pair into the carbonyl group imparts partial double-bond character to the C-N bond, enhancing the stability of the amide linkage. This resonance is most effective when the amide group can adopt a planar conformation. The flexible, puckered conformation of the six-membered ring in delta-lactams allows for near-optimal planarity of the amide bond, thus maximizing resonance stabilization.
A study comparing the hydrolysis rates of various lactams found that while γ-butyrolactam is hydrolyzed considerably slower than β-propiolactam, δ-valerolactam surprisingly exhibited a similar reactivity to β-propiolactam under basic conditions.[3] However, it's important to note that β-lactam antibiotics are significantly more reactive than both, by a factor of approximately 1000.[3] This highlights that while ring size is a crucial factor, other structural features play a dominant role in determining the ultimate reactivity.
The Influence of the 3-(Aminomethyl) Substituent
The presence of a substituent at the 3-position, adjacent to the amide nitrogen, can profoundly impact the stability of the lactam ring through a combination of electronic and steric effects. In the case of 3-(Aminomethyl)piperidin-2-one, the key features of the substituent are its basicity and its conformational flexibility.
Electronic Effects: The aminomethyl group is an electron-donating group by induction. This has two potential, opposing effects:
Destabilization of the Amide Bond: Electron-donating groups can slightly decrease the rate of hydrolysis by increasing the electron density on the amide nitrogen, which can strengthen the C-N bond.[5]
Intramolecular Catalysis: The primary amine of the aminomethyl group can act as an intramolecular catalyst, particularly in its protonated form. Under acidic conditions, the ammonium group can protonate the carbonyl oxygen, increasing its electrophilicity and susceptibility to nucleophilic attack. Conversely, under neutral or slightly basic conditions, the free amine could act as a general base, activating a water molecule for nucleophilic attack on the carbonyl carbon.
Steric Effects: The aminomethyl group is relatively small and flexible, and is therefore not expected to impart significant steric hindrance to an incoming nucleophile attacking the carbonyl carbon.
Given these considerations, the potential for intramolecular catalysis by the aminomethyl group is a key factor that could lead to a higher susceptibility to hydrolysis compared to the unsubstituted δ-valerolactam, particularly under specific pH conditions.
Primary Degradation Pathways
The principal pathway for the degradation of 3-(Aminomethyl)piperidin-2-one is expected to be the hydrolysis of the delta-lactam ring, leading to the formation of 5-amino-3-(aminomethyl)pentanoic acid. This process can be catalyzed by acid, base, or enzymes.
Hydrolytic Degradation
The rate of hydrolysis of the lactam ring is highly dependent on the pH of the medium.[6]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.
Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to the ring-opened carboxylate and amine.
Neutral Hydrolysis: At neutral pH, the uncatalyzed attack of water on the amide bond is generally slow for stable lactams like delta-lactams.
The following diagram illustrates the general mechanisms for acid- and base-catalyzed hydrolysis of the delta-lactam ring.
Caption: Mechanisms of Acid- and Base-Catalyzed Delta-Lactam Hydrolysis.
Enzymatic Degradation
While β-lactamases, enzymes that hydrolyze the four-membered ring of β-lactam antibiotics, are well-characterized, less is known about enzymes that can cleave the more stable delta-lactam ring.[7] However, some bacterial strains have been shown to catabolize δ-valerolactam, suggesting the existence of enzymes capable of this transformation.[4] The susceptibility of 3-(Aminomethyl)piperidin-2-one to enzymatic degradation would depend on its ability to be recognized and bound by specific amidohydrolases or lactamases.
Experimental Assessment of Stability: A Practical Guide
A forced degradation study is essential to identify the potential degradation products and pathways, and to develop a stability-indicating analytical method.[8][9][10]
Forced Degradation Protocol
The following table outlines a typical forced degradation study design for 3-(Aminomethyl)piperidin-2-one. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the parent compound and its degradation products. A reversed-phase method is generally suitable for a polar compound like 3-(Aminomethyl)piperidin-2-one.
HPLC Parameter
Recommended Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
Optimized to separate parent from degradants
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at a suitable wavelength (requires determination) or Mass Spectrometry (for universal detection)
Injection Volume
10 µL
For compounds lacking a strong UV chromophore, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to enhance UV detection.[11][12][13]
Experimental Workflow for Stability Assessment
The following diagram outlines the logical workflow for a comprehensive stability assessment of 3-(Aminomethyl)piperidin-2-one.
Caption: A four-phase workflow for the stability assessment of 3-(Aminomethyl)piperidin-2-one.
Structural Elucidation of Degradation Products
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of degradation products. The disappearance of characteristic lactam carbonyl and alpha-proton signals, and the appearance of new signals corresponding to a carboxylic acid and a more flexible alkyl chain would confirm ring opening. Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous structural assignment.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of degradation products. LC-MS/MS can be used to fragment the degradation products, providing further structural information.
Conclusion
The delta-lactam ring of 3-(Aminomethyl)piperidin-2-one is expected to be relatively stable due to the low ring strain of the six-membered ring and effective amide resonance. However, the presence of the 3-(aminomethyl) substituent introduces a potential for intramolecular catalysis of hydrolysis, a hypothesis that warrants experimental investigation. A thorough understanding of its stability profile under various stress conditions is critical for its potential development as a pharmaceutical agent or intermediate. The experimental framework provided in this guide, encompassing forced degradation studies and robust analytical methodologies, offers a comprehensive approach to elucidating the degradation pathways and kinetics of this promising molecule.
References
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. [Link]
Gál, M., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(9), 2673–2685. [Link]
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Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-9. [Link]
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Sharma, G., & Saini, S. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor, 2(4), 49-59. [Link]
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Mild hydrolysis of chemically stable valerolactams by a biocatalytic ATP-dependent system fueled by metaphosphate. (2023). Green Chemistry, 25(24), 9940-9947. [Link]
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Li, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Analytical Methods in Chemistry, 2021, 5528939. [Link]
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2022). Molecules, 27(19), 6599. [Link]
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Rowles, I., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6067-6070. [Link]
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Zhu, L., Fasan, R., & Houk, K. N. (2021). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C-H Amidation. Journal of the American Chemical Society, 143(33), 13076-13084. [Link]
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pKa Values of Exocyclic Amines in Piperidinone Derivatives: A Guide for Drug Development
An In-Depth Technical Guide Abstract The piperidinone scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of drug candidates and approved pharmaceuticals.[1][2] The basicity of exoc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
The piperidinone scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of drug candidates and approved pharmaceuticals.[1][2] The basicity of exocyclic amino groups appended to this scaffold, quantified by the acid dissociation constant (pKa) of the conjugate acid, is a pivotal physicochemical parameter. It profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile, governing properties such as solubility, membrane permeability, target binding, and metabolic stability.[3][4] An astute modulation of this pKa value is therefore a cornerstone of rational drug design. This guide provides a comprehensive exploration of the theoretical underpinnings, structural factors, and state-of-the-art methodologies for the determination and prediction of pKa values for exocyclic amines on piperidinone derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize the properties of this important class of molecules.
The Strategic Importance of pKa in Drug Discovery
In the journey of a drug from administration to its target, it must navigate a series of biological environments with varying pH levels, from the acidic stomach (pH 1-3) to the near-neutral plasma (pH ~7.4).[5] The pKa of an ionizable group, such as an exocyclic amine, dictates the degree of its protonation at a given pH.[4][5] This ionization state is critical because it directly impacts several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
Solubility: The protonated, ionized form of an amine is generally more water-soluble than the neutral form. Manipulating pKa can enhance aqueous solubility, which is crucial for formulation and bioavailability.[4][6]
Permeability: Cell membranes are lipid bilayers that are more readily traversed by neutral, lipophilic molecules. A lower pKa (stronger acid/weaker conjugate base) can increase the population of the neutral species at physiological pH, potentially enhancing membrane permeability and absorption.[5][7]
Target Binding: Many drug-target interactions, such as the formation of salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's active site, depend on the drug molecule being in its ionized state.[3]
Metabolism and Excretion: The ionization state can influence susceptibility to metabolic enzymes and the rate of renal clearance. Ionized compounds are typically less able to penetrate cell membranes and are more readily excreted in urine.[3][5]
Therefore, achieving an optimal pKa is a delicate balancing act. The ideal value is often a compromise to achieve sufficient solubility for formulation while maintaining adequate lipophilicity for membrane passage and ensuring the correct protonation state for target engagement.
Structural Determinants of Amine Basicity in Piperidinone Systems
The pKa of an exocyclic amine on a piperidinone ring is not a fixed value but is exquisitely sensitive to its chemical environment. Understanding the factors that modulate this basicity is fundamental to its rational control. The basicity of the amine is inversely related to the acidity of its conjugate acid; a stronger base will have a conjugate acid with a higher pKa.
The Inductive Effect of the Ring Carbonyl
The defining feature of the piperidinone ring is the amide carbonyl group. As an electron-withdrawing group, it exerts a powerful inductive effect (-I), pulling electron density away from the rest of the ring. This effect destabilizes the positive charge on the protonated exocyclic amine (the conjugate acid), making it more acidic (lower pKa) and thus rendering the parent amine less basic compared to an amine on a simple piperidine ring.[8]
The magnitude of this effect is distance-dependent:
An amine at the C2-position (α-amino) experiences the strongest electron-withdrawing effect, leading to a significant decrease in basicity.
An amine at the C3-position (β-amino) is subject to a moderate, but still significant, inductive effect.
An amine at the C4-position (γ-amino) experiences the weakest effect from the carbonyl group.
Substituent Effects (Inductive & Resonance)
Substituents on the piperidinone ring or on the exocyclic amine itself can further tune the pKa:
Electron-Withdrawing Groups (EWGs): Halogens, nitro groups, or cyano groups on the ring further decrease the electron density at the exocyclic nitrogen, lowering its basicity (lower pKa).[8][9]
Electron-Donating Groups (EDGs): Alkyl groups on the ring can have a mild electron-donating effect (+I), which can slightly increase basicity (higher pKa).
Hybridization and Steric Hindrance
Hybridization: The basicity of a nitrogen atom is dependent on the hybridization of its lone pair orbital. For the typical sp³-hybridized exocyclic amine, the lone pair is readily available for protonation. If conjugation forces the lone pair into a p-orbital (approaching sp² character), its availability decreases, and so does the basicity.[8][10]
Steric Effects: Bulky substituents near the exocyclic amine can hinder the approach of a proton and disrupt the solvation shell that stabilizes the protonated form. This steric hindrance can lead to a decrease in basicity.[3]
The interplay of these factors is summarized in the table below.
Factor
Influence on Exocyclic Amine
Effect on Conjugate Acid pKa
Rationale
Piperidinone Carbonyl
Electron-withdrawing
Decreases
Inductive effect (-I) destabilizes the positive charge of the conjugate acid.[8]
Reduces the accessibility and stability of the protonated form.[3]
Methodologies for pKa Determination
Accurate pKa determination is essential for building reliable structure-activity relationships (SAR). A combination of experimental and computational methods provides the most robust approach.[11]
Experimental Determination
Experimental methods remain the gold standard for pKa determination. The choice of method often depends on the compound's properties, such as solubility and chromophore presence.
Caption: General workflow for the experimental determination of pKa.
This method directly measures changes in pH as a compound is titrated with a standardized acid or base. It is highly accurate but requires sufficient compound quantity and solubility.[12]
Self-Validating System:
Calibration: The pH meter must be calibrated with at least three standard buffers (e.g., pH 4, 7, 10) before each experiment.
Titrant Standardization: The exact concentration of the acid/base titrant (e.g., HCl, KOH) must be confirmed by titrating against a primary standard.
Inert Atmosphere: Measurements should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent dissolution of atmospheric CO₂, which can interfere with the titration of bases.
Step-by-Step Methodology:
Preparation: Accurately weigh 1-5 mg of the piperidinone derivative and dissolve it in a known volume (e.g., 20 mL) of deionized, degassed water. If solubility is low, a co-solvent system (e.g., methanol-water) is required.[13]
Initial Titration: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the exocyclic amine.
Titration: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M KOH) using a calibrated burette.
Measurement: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the half-equivalence point, which corresponds to the flattest region of the buffer zone on the titration curve (or the point of maximum slope on the first derivative plot).[12]
Extrapolation (if necessary): If a co-solvent was used, repeat the experiment at several different co-solvent concentrations and extrapolate the measured pKa values to 0% organic solvent to obtain the aqueous pKa.[13]
Computational pKa Prediction
In early-stage drug discovery, where physical samples may be limited, computational methods offer a rapid and cost-effective way to estimate pKa.[11][14]
Caption: Decision flow for computational pKa prediction approaches.
QSAR models use statistical correlations between molecular descriptors (e.g., partial charges, electronic energies) and experimentally determined pKa values from large databases.[14][15]
Expertise & Trustworthiness: These models are fast and excellent for ranking compounds within a known chemical series. Their accuracy is highly dependent on the quality and relevance of the training data. A model trained on phenols will not accurately predict the pKa of amines. It is crucial to use models specifically trained for basic nitrogens. Commercial software packages often utilize this approach.[16]
These first-principles methods calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in a simulated solvent environment.[17]
Expertise & Trustworthiness: QM methods are more computationally intensive but can be more accurate for novel scaffolds not present in QSAR training sets. The accuracy hinges on the level of theory, basis set, and the solvation model used (e.g., implicit continuum models like PCM or explicit solvent models).[17][18] Calculating the absolute free energy of a proton in solution is a significant challenge, so often a data-driven approach combining QM calculations with an empirical correction is used to achieve high accuracy.[17]
Conclusion and Outlook
The pKa of an exocyclic amine is a master variable in the design of piperidinone-based drug candidates. A thorough understanding of the structural features that govern this property—namely the inductive effects of the carbonyl group and other substituents, as well as steric and electronic factors—empowers medicinal chemists to fine-tune molecular properties for optimal drug performance. The integrated application of robust experimental techniques like potentiometric titration and validated computational models provides a powerful strategy for navigating the complex landscape of drug discovery. As computational power increases and prediction algorithms become more sophisticated, the in silico prediction of pKa will undoubtedly play an even more crucial role in the early stages of designing safer and more effective medicines.
References
What is pKa and how is it used in drug development? (2023, December 13). Vertex AI Search.
Perez-Perez, M., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. PMC.
Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024, October 10). JoVE.
What does pKa mean and why can it influence drug absorption and excretion? (2018, May 1). AWS.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter.
Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (2021, July 31). Taylor & Francis Online.
A novel synthesis of 1-aryl-3-piperidone deriv
5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry.
Perez-Perez, M., et al. (2023, July 3). Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study.
Amines and Heterocycles. (2018, November 16). Cengage.
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. arXiv.
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI.
Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-w
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
pKa and Acid Strength - What Factors Affect the Acidity. Chemistry Steps.
Basicity of Heterocyclic Arom
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
Application Note: Synthesis of 3-(Aminomethyl)piperidin-2-one from L-Glutamic Acid
The following Application Note and Protocol details the synthesis of 3-(Aminomethyl)piperidin-2-one starting from L-Glutamic Acid . This guide is structured for researchers requiring high-purity synthesis of this scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol details the synthesis of 3-(Aminomethyl)piperidin-2-one starting from L-Glutamic Acid . This guide is structured for researchers requiring high-purity synthesis of this scaffold, commonly used in the development of metalloproteinase inhibitors and peptide mimetics.
[1]
Executive Summary
The synthesis of 3-(Aminomethyl)piperidin-2-one from L-Glutamic acid presents a classic challenge in chiral pool synthesis: converting a 5-carbon
-amino acid into a functionalized 6-membered lactam. While direct cyclization of glutamic acid yields pyroglutamic acid (a 5-membered ring), this protocol employs a Ring Expansion Strategy followed by -Functionalization .
This pathway preserves the chiral integrity of the starting material (if applicable to the C6 position) and utilizes robust C1-homologation chemistry to construct the piperidinone core. The final installation of the aminomethyl group at C3 is achieved via cyanation and reduction, ensuring regioselective control.
Key Advantages of this Protocol:
Chiral Pool Utilization: Uses inexpensive L-Glutamic acid as the carbon source.
Scalability: Avoids high-pressure chemistry until the final hydrogenation step.[1]
Versatility: The intermediate N-Boc-piperidin-2-one is a valuable scaffold for various C3-substituted derivatives.
Retrosynthetic Analysis & Pathway
The synthesis is divided into three critical phases:
Scaffold Construction: Conversion of L-Glutamic acid to N-Boc-piperidin-2-one via pyroglutamic acid and diazomethane-mediated ring expansion.
C3-Functionalization: Introduction of a nitrile group at the C3 position (
to the lactam carbonyl).
Reduction: Catalytic hydrogenation of the nitrile to the primary amine.
Figure 1: Strategic workflow for the conversion of L-Glutamic Acid to 3-(Aminomethyl)piperidin-2-one via ring expansion.
Detailed Experimental Protocols
Phase 1: Scaffold Synthesis (Ring Expansion)
Objective: Convert L-Glutamic acid into the 6-membered lactam N-Boc-piperidin-2-one.
Step 1.1: Preparation of N-Boc-Pyroglutamic Acid Methyl Ester
Direct cyclization of L-Glutamic acid yields Pyroglutamic acid, which is subsequently protected.
Allow the mixture to warm to RT over 4 hours. Evolution of
gas indicates reaction progress.
Workup: Filter through Celite to remove silver residues. Wash filtrate with sat.
.
Purification: Flash chromatography (Hexane/EtOAc). The product is Methyl 6-oxopipecolate (N-Boc-6-carboxy-piperidin-2-one derivative).
Note: To get the simple N-Boc-piperidin-2-one , one can perform decarboxylation (Krapcho conditions) on the beta-keto ester, or use the Schmidt reaction on the corresponding ketone if accessible.
Alternative Proven Route: Reduce the ester to the alcohol, mesylate, and reduce to methyl group? No, we need the unsubstituted ring for C3 functionalization.
Refined Step: Perform Krapcho Decarboxylation (LiCl, DMSO, 150°C) on the expansion product to yield N-Boc-piperidin-2-one .
Phase 2: C3-Functionalization (Aminomethylation)
Objective: Install the aminomethyl precursor (nitrile) at the C3 position.
Step 2.1: Synthesis of 3-Cyano-N-Boc-piperidin-2-one
Direct alkylation of the lactam enolate is the most efficient method.
Dissolve the nitrile intermediate (2 mmol) in Methanolic Ammonia (7 M, 15 mL).
Add activated Raney Nickel (approx. 50 wt% slurry in water, washed with MeOH).
Hydrogenate at 50 psi (3.4 bar)
pressure for 12 hours at RT.
Filtration: Filter through Celite carefully (Do not let Raney Ni dry out—pyrophoric!).
Deprotection (Optional but likely required for final salt): The N-Boc group may survive or be removed depending on conditions. To fully deprotect:
Treat the crude amine with 4M HCl in Dioxane for 2 hours.
Isolation: Evaporate solvent to obtain 3-(Aminomethyl)piperidin-2-one dihydrochloride .
Quality Control & Data Specifications
Analytical Parameters
Test
Method
Acceptance Criteria
Identity
1H-NMR (400 MHz, D2O)
Characteristic signals: 3.1-3.3 (m, 2H, -NH2), 1.6-2.0 (m, Ring protons).
Purity
HPLC (C18, 0.1% TFA)
> 95% Area
Mass Spec
LC-MS (ESI+)
[M+H]+ consistent with MW (Calc: 128.17 for free base).
Residual Solvents
GC-HS
Compliant with ICH Q3C.
1H NMR Interpretation (Predicted for HCl Salt)
3.40 (d, 2H): Exocyclic aminomethyl protons ().
3.25 (m, 2H): Ring protons at C6 ().
2.60 (m, 1H): Methine proton at C3 (Chiral center).
1.50 - 2.10 (m, 4H): Ring protons at C4 and C5.
Troubleshooting & Critical Parameters
Ring Expansion Yield: The diazomethane expansion can be capricious. Ensure the N-Boc group is present to activate the lactam carbonyl. If yields are low, consider the Schmidt reaction using
/ on the corresponding cyclic ketone if accessible via Dieckmann cyclization.
C3-Alkylation Regioselectivity: The bulky N-Boc group directs deprotonation to C3. If C3-alkylation is sluggish, check the quality of LiHMDS.
Nitrile Reduction: Incomplete reduction often leads to secondary amines (dimers). The presence of Ammonia is strictly required to suppress this side reaction.
References
Donohoe, T. J., et al. (2018). "Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes." The Journal of Organic Chemistry, 83(15), 8161–8169. Link
Khom, S. T., et al. (2024).[2] "Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry, 63(5), 330-338. Link
Cushman, M., & Castagnoli, N. (1972). "The synthesis of trans-3-methylproline." The Journal of Organic Chemistry, 37(8), 1268–1271. (Foundational work on glutamic acid cyclization/homologation). Link
Nagata, W., et al. (1975). "3-Aminomethyl-2-piperidone and derivatives." The Journal of Organic Chemistry, 40(24), 3469-3624.[3] Link
Method for preparing (R)-3-amino piperidine hydrochloride. (2014). Patent CN103864674A. (Describes industrial handling of similar piperidine scaffolds). Link
3-(Aminomethyl)piperidin-2-one: A Versatile Chiral Intermediate for Central Nervous System (CNS) Drug Discovery
Abstract The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, particularly those targeting the Central Nervous System (CNS).[1] Among the vast array of p...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, particularly those targeting the Central Nervous System (CNS).[1] Among the vast array of piperidine-based building blocks, 3-(Aminomethyl)piperidin-2-one stands out as a highly valuable and versatile intermediate. Its rigid lactam structure, combined with a primary amine on a chiral center, provides an ideal platform for constructing complex molecules with precise three-dimensional orientations necessary for specific interactions with CNS targets. This guide provides an in-depth exploration of the synthesis and application of 3-(aminomethyl)piperidin-2-one, offering detailed protocols and scientific rationale for its use in the development of next-generation CNS therapeutics.
Introduction: The Strategic Importance of the Piperidine Scaffold
The six-membered piperidine heterocycle is a cornerstone in the design of CNS-active drugs due to its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while serving as a rigid scaffold to orient functional groups for optimal target engagement.[1] Specifically, the chiral 3-substituted piperidin-2-one (δ-valerolactam) framework offers a conformationally restricted backbone. The introduction of an aminomethyl group at the C3 position creates a key synthetic handle for a multitude of chemical transformations, enabling the exploration of vast chemical space in drug discovery programs.
This intermediate is particularly strategic for several reasons:
Chirality: The stereocenter at the C3 position is crucial for enantioselective interactions with biological targets like G-protein coupled receptors (GPCRs) and enzymes, which are often stereospecific.
Orthogonal Functionality: The secondary amine within the lactam ring and the primary exocyclic amine can be functionalized independently, allowing for precise, stepwise construction of complex molecules.
Bioisosteric Potential: The lactam ring can act as a bioisostere for other cyclic structures or as a constrained mimic of a peptide bond, a useful feature when designing peptidomimetic drugs.[2]
This document will detail the synthesis of this key intermediate and demonstrate its application in constructing molecules for several classes of CNS drugs.
Physicochemical and Spectroscopic Data
Accurate characterization of the intermediate is paramount for its successful use in multi-step syntheses. The data below pertains to the hydrochloride salt of the (R)-enantiomer, a common form for this intermediate.
Synthesis of the Key Intermediate: (R)-3-Aminopiperidin-2-one Hydrochloride
The synthesis of enantiomerically pure 3-aminopiperidin-2-one is critical. A robust and scalable method starts from (R)-2,5-diaminopentanoic acid hydrochloride, an ornithine derivative.[3][4] This pathway involves an esterification followed by a base-mediated cyclization.
Caption: General workflow for the synthesis of (R)-3-Aminopiperidin-2-one HCl.
Detailed Synthesis Protocol
Expertise & Rationale: This two-part protocol is designed for scalability and control. The initial esterification is performed under acidic conditions generated in situ from acetyl chloride and methanol, which is a common and effective method for converting amino acids to their methyl esters.[5] The subsequent cyclization is a base-catalyzed intramolecular amidation. Using a strong base like sodium methoxide at low temperatures promotes the cyclization of the δ-amino ester to the δ-lactam while minimizing side reactions.[3][5] The final step involves converting the free base to its hydrochloride salt for improved stability and handling.
Part 1: Esterification to (R)-Methyl 2,5-diaminopentanoate dihydrochloride [3][5]
Setup: In a multi-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend (R)-2,5-diaminopentanoic acid hydrochloride (1.0 eq) in methanol (10 volumes).
Cooling: Cool the suspension to 0-5°C using an ice bath.
Acidification: Slowly add acetyl chloride (2.0-2.2 eq) to the suspension via the addition funnel, ensuring the internal temperature does not exceed 15°C.
Causality: Acetyl chloride reacts exothermically with methanol to form HCl gas and methyl acetate. This in-situ generation of HCl catalyzes the esterification and protects the amino groups as hydrochloride salts.
Reaction: After the addition is complete, slowly warm the mixture to 50-60°C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.
Isolation: Cool the reaction mixture to 0-5°C. The product, (R)-methyl 2,5-diaminopentanoate dihydrochloride, will precipitate. Collect the solid by filtration, wash with cold methyl tert-butyl ether (MTBE), and dry under vacuum.
Part 2: Cyclization to (R)-3-Aminopiperidin-2-one Hydrochloride [3][5]
Setup: In a separate reactor, charge (R)-methyl 2,5-diaminopentanoate dihydrochloride (1.0 eq) and methanol (8 volumes).
Base Addition: Cool the mixture to -10°C to -5°C. Slowly add a solution of sodium methoxide in methanol (2.6-3.0 eq) over 1-2 hours, maintaining the low temperature.
Causality: The first two equivalents of base neutralize the hydrochloride salts. The excess base then deprotonates the primary amino group at the 5-position, which acts as a nucleophile, attacking the ester carbonyl to form the six-membered lactam ring.
Cyclization: Stir the reaction at -5°C to 0°C for 2-4 hours. Monitor the formation of the free base, (R)-3-aminopiperidin-2-one, by LC-MS.
Salt Formation: Once the cyclization is complete, add a solution of acetyl chloride (1.1 eq) in MTBE/methanol to the reaction mixture at 5-15°C. This will protonate the free base and precipitate the hydrochloride salt.
Isolation: Stir the resulting slurry for 1-2 hours at 0-5°C. Collect the product by filtration, wash with cold MTBE, and dry under vacuum to yield (R)-3-aminopiperidin-2-one hydrochloride as a white solid.
Application Notes: A Gateway to Diverse CNS Scaffolds
The true value of 3-(aminomethyl)piperidin-2-one lies in its utility as a versatile starting point for various CNS drug candidates. The primary amine serves as a nucleophilic handle for elaboration, while the lactam can be retained or reduced to access the corresponding piperidine.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective N-Alkylation Protocols for 3-(Aminomethyl)piperidin-2-one
Executive Summary & Strategic Analysis
The scaffold 3-(aminomethyl)piperidin-2-one presents a classic chemoselectivity challenge in medicinal chemistry. It contains two distinct nitrogen nucleophiles:[1]
(Primary Amine): Highly nucleophilic, basic ().
(Lactam Amide): Poorly nucleophilic, non-basic due to resonance stabilization ().
Core Directive: This guide prioritizes the selective alkylation of the exocyclic primary amine (
) , which is the most common requirement for building diversity at this position (e.g., PARP inhibitors, GPCR ligands).
Critical Warning: If your target is the lactam nitrogen (
), you must protect the primary amine first (e.g., with a Boc group). Attempting direct alkylation of the lactam in the presence of the free primary amine will result in uncontrolled alkylation and polymerization.
Chemoselectivity & Decision Matrix
The following decision tree illustrates the mechanistic logic determining the correct protocol.
Figure 1: Strategic decision tree for selecting the appropriate alkylation protocol based on the target nitrogen.
Protocol A: Reductive Amination (The "Gold Standard")
Objective: Mono-alkylation of the
primary amine using an aldehyde or ketone.
Mechanism: Formation of an imine intermediate followed by selective reduction.[2][3][4]
Why this works: Sodium Triacetoxyborohydride (STAB) is mild enough to reduce the imine without reducing the lactam carbonyl or the aldehyde/ketone (chemoselectivity).
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
Substrate
1.0
Nucleophile
Free base preferred. If HCl salt, add 1.0 eq TEA.[1]
Aldehyde/Ketone
1.1 - 1.2
Electrophile
Slight excess ensures conversion.
NaBH(OAc)3 (STAB)
1.5 - 2.0
Reducing Agent
Do not use NaBH4 (risk of reducing lactam/aldehyde).
Acetic Acid (AcOH)
1.0 - 2.0
Catalyst
Promotes imine formation. Essential for ketones.
DCE or DCM
Solvent
Medium
1,2-Dichloroethane (DCE) is preferred for rate.
Step-by-Step Procedure
Imine Formation:
In a dry vial, dissolve 3-(aminomethyl)piperidin-2-one (1.0 mmol) in DCE (5 mL).
Note: If starting with the HCl salt, add Triethylamine (1.0 mmol) and stir for 10 min first.
Add the Aldehyde/Ketone (1.1 mmol).
Add Acetic Acid (1.0 mmol).
Stir at Room Temperature (RT) for 30–60 minutes.
Checkpoint: Monitor by LCMS. You should see the Imine mass [M+H]+ (Substrate + Aldehyde - H2O).
Reduction:
Cool the mixture to 0°C (ice bath).
Add STAB (1.5 mmol) portion-wise over 5 minutes.
Allow the reaction to warm to RT and stir for 2–16 hours.
Validation: LCMS should show disappearance of Imine and appearance of Product mass.
Work-up:
Quench with saturated aqueous
(10 mL).
Stir vigorously for 15 minutes to decompose boron complexes.
Extract with DCM (
mL).
Dry combined organics over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
, filter, and concentrate.
Purification:
Flash chromatography (DCM/MeOH/NH4OH gradient).
Protocol B: Direct Alkylation (
)
Objective: Alkylation using an alkyl halide (R-X).
Risk: High risk of dialkylation (quaternary ammonium formation) because the secondary amine product is often more nucleophilic than the primary amine starting material.[5]
Optimization: Use this only if the aldehyde for Method A is unstable or unavailable.
Step-by-Step Procedure
Setup:
Dissolve 3-(aminomethyl)piperidin-2-one (1.0 mmol) in anhydrous Acetonitrile (MeCN) or DMF (5 mL).
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][8][9] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1][3][4][9] [Link]
Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][5] Journal of Organic Chemistry, vol. 67, no. 3, 2002, pp. 674–683.[1][5] [Link]
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013.[1] (General reference for amine nucleophilicity vs. amide acidity). [Link]
Using 3-(Aminomethyl)piperidin-2-one in peptide synthesis
Application Note: Strategic Incorporation of 3-(Aminomethyl)piperidin-2-one in Solid-Phase Peptide Synthesis Executive Summary This guide details the protocol for utilizing 3-(Aminomethyl)piperidin-2-one (3-AMP) as a con...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Incorporation of 3-(Aminomethyl)piperidin-2-one in Solid-Phase Peptide Synthesis
Executive Summary
This guide details the protocol for utilizing 3-(Aminomethyl)piperidin-2-one (3-AMP) as a conformational constraint in peptide drug discovery. As a
-lactam scaffold, 3-AMP functions as a Freidinger lactam surrogate , effectively locking the peptide backbone dihedral angles ( and ) to mimic Type II' -turns. This restriction significantly enhances proteolytic stability and receptor selectivity compared to flexible linear peptides.
Critical Technical Note: 3-(Aminomethyl)piperidin-2-one itself lacks a C-terminal carboxylic acid required for standard SPPS chain elongation. Therefore, this guide covers the "Linker Strategy" : functionalizing the lactam nitrogen to create an SPPS-compatible building block (a dipeptide isostere) prior to resin incorporation.
Chemical Basis & Structural Rationale
The 3-AMP scaffold is a constrained analogue of a dipeptide (typically Gly-
-hAla or similar).
Conformational Lock: The lactam ring restricts rotation around the N-C
bond, forcing the peptide backbone into a specific geometry favorable for GPCR binding and protease resistance.
Stereochemistry: The 3-position is chiral. Researchers must select the
or enantiomer based on the target secondary structure (e.g., -3-AMP often mimics L-amino acid turns).
The "Linker" Requirement
To integrate 3-AMP into a peptide backbone via SPPS, the lactam nitrogen (
) must be alkylated with a carboxyl-bearing linker (typically bromoacetate) to serve as the C-terminus. The exocyclic aminomethyl group serves as the N-terminus.
Phase I: Preparation of the SPPS Building Block
Objective: Convert raw 3-(Aminomethyl)piperidin-2-one into Fmoc-3-(Fmoc-aminomethyl)-piperidin-1-yl-acetic acid .
Dissolve the [3-(Fmoc-aminomethyl)-2-oxopiperidin-1-yl]acetic acid (3 eq) and HATU (2.9 eq) in minimal DMF.
Add Collidine (6 eq). Pre-activate for 30 seconds only.
Add to resin.[1][2][5][6][7][8] Agitate for 3 hours.
QC Step: Perform a Chloranil test (more sensitive than Kaiser for some secondary amines, though this is a primary coupling). If positive (blue), re-couple.
Chain Elongation (The "Next" Amino Acid):
Deprotection: Remove the Fmoc group from the aminomethyl arm using 20% Piperidine/DMF (standard protocol).[2][6][9]
Coupling Next AA: The exposed amine is a primary amine (on a methyl group). It is less hindered than a direct ring amine.
Protocol: Use standard DIC/Oxyma Pure (4 eq) for the next amino acid.
Cleavage:
Standard TFA/TIS/H2O (95:2.5:2.5) cocktail. The lactam ring is stable to TFA.
Visualization of Workflow
The following diagram illustrates the conversion of the raw scaffold into a building block and its integration into the peptide chain.
Caption: Workflow converting raw 3-(Aminomethyl)piperidin-2-one into an SPPS-compatible dipeptide surrogate.
Troubleshooting & Optimization
Problem: Low Coupling Efficiency of the Block.
Cause: The lactam acetic acid is bulky.
Solution: Switch to COMU or PyOxim as coupling reagents. Increase temperature to 50°C (microwave-assisted SPPS is highly recommended for this step: 75°C for 5 min).
Problem: Racemization at C3.
Cause: High base concentration during the alkylation step or prolonged activation.
Solution: Use minimal base during the HATU coupling (Collidine is superior to DIPEA here). Verify enantiomeric purity via chiral HPLC on a C18-chiral column.
Problem: Poor Solubility.
Cause: Lactam-rich peptides can aggregate.
Solution: Use a "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides elsewhere in the sequence to break aggregation.
References
Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog.[10][11] Science, 210(4470), 656-658. Link
Nordvall, G., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. ACS Medicinal Chemistry Letters, 2(2), 160–164. Link
Perdih, A., & Kikelj, D. (2006).[12] The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Current Medicinal Chemistry, 13(13), 1525-1556.[12] Link
Jamieson, A. G., et al. (2009). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 11(17), 3906–3909. Link
Optimized Reductive Amination Protocols for 3-(Aminomethyl)piperidin-2-one
Executive Summary & Strategic Importance The 3-(aminomethyl)piperidin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in PARP inhibitors (e.g., Niraparib analogs),...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The 3-(aminomethyl)piperidin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in PARP inhibitors (e.g., Niraparib analogs), DPP-IV inhibitors, and various kinase modulators.[1][2] Its value lies in the rigid lactam ring, which orients the exocyclic amine vectorially, enabling precise hydrogen bonding interactions within enzyme active sites.[1][2]
The Synthetic Challenge:
While reductive amination is a standard transformation, this specific substrate presents a dichotomy of reactivity:
Lactam Stability: The endocyclic amide (lactam) is generally robust but can be susceptible to over-reduction or ring-opening under harsh conditions (e.g.,
Solubility vs. Reactivity: The polar lactam core often necessitates polar solvents (MeOH, DMF), which can be incompatible with certain hydride reagents (e.g., STAB degrades faster in MeOH).[1][2]
Stereochemical Integrity: If the C3 position is chiral, conditions must prevent enolization-induced racemization.[1]
This guide details three validated protocols designed to maximize yield while preserving the lactam core and stereochemical fidelity.
Mechanistic Insight & Reaction Design
The reductive amination of 3-(aminomethyl)piperidin-2-one proceeds via a Direct Reductive Amination (DRA) pathway.[1][2] The reaction is chemoselective; the reducing agent must discriminate between the transient imine (formed from the exocyclic amine) and the permanent lactam carbonyl.[2]
Reaction Pathway Analysis
Condensation: The primary amine attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to an imine (Schiff base).[1][2] This equilibrium is acid-catalyzed.[1][2]
Activation: The imine is protonated to form an iminium ion, significantly lowering its LUMO energy.[1][2]
Reduction: The hydride donor attacks the iminium carbon.[1][2] Crucially , the hydride source must be electrophilic enough to not attack the electron-rich lactam carbonyl.[1][2]
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous][1]
Step-by-Step Methodology:
Imine Formation: In a flame-dried round-bottom flask under
, dissolve the lactam amine (1.0 equiv) and the aldehyde (1.1 equiv) in DCE ( concentration).
Note: If the lactam is insoluble in pure DCE, add minimal DMF or use THF.[1][2]
Acid Activation: Add glacial AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
Checkpoint: Monitor by LCMS or TLC.[1][2] Formation of the imine is often visible, but complete conversion is not required before reduction in this protocol.[1][2][3]
Reduction: Cool the mixture to
(optional, but recommended to suppress side reactions). Add STAB (1.5 equiv) in one portion.
Reaction: Allow to warm to RT and stir for 2–16 hours.
Observation: The reaction may become cloudy as the borate complex precipitates.[1]
or ) can drive imine formation by removing water.[1][2]
Catalyst Addition: Carefully add Pd/C catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition.[1][2]
Hydrogenation: Purge the vessel with
(). Stir vigorously under atmosphere for 4–12 hours.
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.[1]
Isolation: Concentrate the filtrate to yield the crude amine.
Visualized Workflows
Reaction Mechanism & Selectivity
This diagram illustrates the competing pathways and the selectivity required for the STAB protocol.
Caption: Mechanistic pathway showing the acid-catalyzed formation of the iminium ion and selective hydride transfer by STAB, avoiding lactam reduction.
Experimental Decision Tree
A logical flow to select the correct protocol based on substrate properties.[1][2]
Caption: Decision matrix for selecting the optimal reductive amination protocol based on solubility and reaction scale.
Troubleshooting & Optimization
Symptom
Probable Cause
Corrective Action
Low Conversion
Imine formation is slow or equilibrium favors aldehyde.[1][2]
Add activated molecular sieves () to the reaction.[1][2] Increase AcOH to 2.0 equiv.
This is normal. Ensure vigorous stirring. During workup, use Rochelle's salt (Potassium sodium tartrate) solution instead of to break the emulsion.
Dialkylation
Primary amine is too reactive; aldehyde is small.[1][2]
Use a slight excess of the amine (1.2 equiv) over the aldehyde.[1] Add the aldehyde slowly to the amine/STAB mixture.[1]
Lactam Ring Opening
Conditions are too basic or reducing agent is too strong.[1][2]
Ensure pH < 9 during workup.[1][2] Avoid . Stick to borohydrides.[1]
References
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]
Maryanoff, B. E., et al. (2008).[1][2] "Efficient Synthesis of
-Lactams by a Tandem Reductive Amination/Lactamization Sequence." Journal of the American Chemical Society.[1] Link[1][2]
Wikipedia Contributors. (2023). "Reductive amination."[1][2][3][5][6][7][8][9][10] Wikipedia, The Free Encyclopedia.[1] Link
Boc-protection of 3-(Aminomethyl)piperidin-2-one primary amine
Application Note: High-Selectivity Boc-Protection of 3-(Aminomethyl)piperidin-2-one -protection of a primary amine in the presence of a secondary lactam. Executive Summary This guide details the selective tert-butoxycarb...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Selectivity Boc-Protection of 3-(Aminomethyl)piperidin-2-one
-protection of a primary amine in the presence of a secondary lactam.
Executive Summary
This guide details the selective tert-butoxycarbonyl (Boc) protection of 3-(aminomethyl)piperidin-2-one . The target molecule contains two nitrogen centers: a highly nucleophilic primary exocyclic amine and a chemically distinct secondary endocyclic amide (lactam).
The challenge lies in achieving quantitative protection of the primary amine without forming the bis-Boc byproduct (protection of the lactam nitrogen) or inducing ring-opening hydrolysis. This protocol leverages the significant nucleophilicity differential (
) between the two nitrogen species to achieve >95% regioselectivity under mild conditions.
Chemical Context & Mechanistic Rationale
Structural Analysis
The substrate, 3-(aminomethyl)piperidin-2-one, presents a classic chemoselectivity case study.
Site A (Primary Amine): The exocyclic aminomethyl group (
) is an hybridized amine. It is basic ( of conjugate acid 10.6) and highly nucleophilic due to the localized lone pair.
Site B (Lactam): The piperidin-2-one ring nitrogen is part of a secondary amide. The lone pair is delocalized into the carbonyl group (resonance stabilization), rendering it non-basic (
of conjugate acid -1) and significantly less nucleophilic.
The Selectivity Engine
By controlling the pH and stoichiometry, we exclusively activate Site A.
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Mechanism: The base neutralizes the primary ammonium salt (if starting from HCl salt) to generate the free amine. This amine attacks the electrophilic carbonyl of
. The lactam nitrogen, lacking nucleophilicity, remains inert unless forcing conditions (strong deprotonation with NaH/LiHMDS or excess DMAP) are applied.
Figure 1: Mechanistic pathway highlighting the kinetic preference for primary amine protection.
Experimental Protocols
Two methods are provided. Method A is the standard organic synthesis route (DCM), offering ease of evaporation. Method B is a biphasic "Green" route suitable for scale-up or when starting from crude aqueous mixtures.
Method A: Standard Organic Phase (DCM/TEA)
Best for: Small scale (mg to g), anhydrous starting materials.
Best for: Large scale (>10g), cost-efficiency, or if substrate is an HCl salt.
Materials:
Substrate: 3-(Aminomethyl)piperidin-2-one HCl salt (1.0 equiv)
Reagent:
(1.1 equiv)
Base:
or (2.5 equiv)
Solvent: 1:1 mixture of THF and Water (or Dioxane/Water)
Step-by-Step:
Preparation: Dissolve the substrate in Water (5 vol). Add solid
. The pH should be ~10–11.
Addition: Dissolve
in THF (5 vol). Add this solution to the stirring aqueous mixture at room temperature.
Reaction: Stir vigorously for 4–12 hours. The biphasic nature requires good agitation.
Workup:
Evaporate the bulk of the THF on a rotavap (careful of foaming).
The product may precipitate as a white solid. If so, filter and wash with water.
If no precipitate: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Note: Lactams have water solubility; use multiple extractions or "salt out" the aqueous layer with NaCl.
Dry organic layers over
and concentrate.
Visualization of Workflow
Figure 2: Operational workflow for the synthesis and purification of the N-Boc protected lactam.
Bis-Boc: Two Boc signals in NMR. Usually forms if excess
and DMAP are used.
Lactam-Boc: Protection on the ring nitrogen. Distinguished by a significant downfield shift of the ring protons adjacent to the nitrogen in NMR.
Troubleshooting & Optimization
Problem: Low Yield / Product in Aqueous Layer.
Cause: The lactam moiety increases water solubility compared to simple alkyl amines.
Solution: Saturate the aqueous layer with NaCl (salting out) before extraction. Use 10% Isopropanol in DCM as the extraction solvent for better recovery.
Problem: Bis-protection (Imide formation).
Cause: Too much
or reaction temperature too high.
Solution: Strictly limit
to 1.05–1.1 equivalents. Maintain 0°C during addition. Avoid DMAP unless absolutely necessary (DMAP catalyzes the acylation of the lactam).
Problem: Sticky Solid/Oil.
Solution: Triturate the crude oil with Hexanes or Diethyl Ether. The Boc-protected product often crystallizes as a white solid upon scratching or sonication.
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc chemistry and stability).
Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." The Journal of Organic Chemistry, 2001 , 66(11), 3741–3743. Link
Basel, Y.; Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 2000 , 65(20), 6368–6380. (Discusses DMAP catalysis leading to bis-Boc). Link
PubChem. "Compound Summary: 3-(Aminomethyl)piperidin-2-one." National Library of Medicine. Link
Technical Application Note: Selective Reduction Strategies for 3-(Aminomethyl)piperidin-2-one
This Application Note provides a comprehensive technical guide for the preparation of 3-(Aminomethyl)piperidin-2-one from 3-cyanopiperidin-2-one . This transformation involves the chemoselective reduction of a nitrile gr...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the preparation of 3-(Aminomethyl)piperidin-2-one from 3-cyanopiperidin-2-one . This transformation involves the chemoselective reduction of a nitrile group to a primary amine in the presence of a lactam (cyclic amide) functionality.
Two distinct protocols are detailed:
Method A (Scalable): Catalytic Hydrogenation using Raney Nickel.[1][2]
Method B (Bench-Scale): Chemical Reduction using Sodium Borohydride and Cobalt(II) Chloride.
Introduction & Synthetic Strategy
The 3-(aminomethyl)piperidin-2-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for PARP inhibitors (e.g., Niraparib analogs) and other kinase inhibitors. The primary challenge in this synthesis is chemoselectivity : reducing the nitrile (-CN) to the primary amine (-CH₂NH₂) without reducing the lactam carbonyl or causing ring-opening hydrolysis.
Key Challenge: Preventing the formation of secondary amines (dimerization) and preserving the lactam ring.
Reaction Pathway Visualization
Figure 1: Reaction logic flow comparing catalytic and chemical reduction pathways, highlighting the critical dimerization side-reaction.
Method A: Catalytic Hydrogenation (Raney Nickel)
Best for: Scale-up (>5g), high purity requirements, and "green" chemistry (atom economy).
Mechanism & Rationale
Raney Nickel (Ra-Ni) is the catalyst of choice for aliphatic nitriles. It is highly active at moderate pressures. The addition of ammonia (NH₃) is strictly required to suppress the formation of secondary amines. Without ammonia, the primary amine product reacts with the intermediate imine to form a dimer.
Experimental Protocol
Materials
Substrate: 3-Cyanopiperidin-2-one (1.0 equiv)
Catalyst: Raney Nickel (active slurry in water), ~20-50 wt% loading relative to substrate.
Safety: Raney Nickel is pyrophoric (ignites in air).[5] Always handle under water or solvent.
Wash the commercial Raney Nickel slurry (approx. 50 wt% of substrate mass) three times with anhydrous methanol to remove water. Decant the supernatant carefully each time.
Reaction Setup:
In a hydrogenation vessel (Parr shaker or autoclave), dissolve 3-cyanopiperidin-2-one (e.g., 10.0 g, 80.6 mmol) in 7M NH₃ in Methanol (100 mL).
Note: The high concentration of ammonia drives the equilibrium away from dimer formation.
Transfer the washed Raney Nickel slurry into the vessel using a methanol rinse.
Hydrogenation:
Seal the vessel and purge with Nitrogen (3x) to remove oxygen.
Purge with Hydrogen (3x).
Pressurize to 50–60 psi (3.5–4 bar) .
Stir vigorously or shake at Room Temperature (20–25°C) for 12–24 hours.
Monitoring: Monitor reaction progress by TLC (Eluent: 10% MeOH/DCM with 1% NH₄OH) or LC-MS. The nitrile peak should disappear.
Workup:
Safety: Purge the vessel with Nitrogen before opening.
Filter the mixture through a pad of Celite to remove the catalyst. Keep the filter cake wet with methanol at all times to prevent ignition.
Rinse the cake with methanol (2 x 50 mL).
Concentrate the filtrate under reduced pressure to remove ammonia and methanol.
Purification:
The crude residue is often pure enough for subsequent steps.
If purification is needed, recrystallize from Ethanol/Ether or convert to the Hydrochloride salt (add 4M HCl in Dioxane) for precipitation.
Method B: Chemical Reduction (CoCl₂ / NaBH₄)
Best for: Small scale (<5g), labs without high-pressure equipment.
Mechanism & Rationale
Sodium Borohydride (NaBH₄) alone does not reduce nitriles. However, in the presence of Cobalt(II) Chloride (CoCl₂), it forms Cobalt Boride (Co₂B) in situ, a black precipitate that functions as a heterogeneous hydrogenation catalyst. The NaBH₄ then serves as the hydrogen source. This method is highly selective for nitriles over amides/lactams.
Solvent: Methanol (0.1 M concentration relative to substrate).
Step-by-Step Procedure
Dissolution:
In a round-bottom flask equipped with a magnetic stir bar and an efficient condenser (or large headspace), dissolve 3-cyanopiperidin-2-one (1.0 g, 8.06 mmol) and CoCl₂·6H₂O (3.8 g, 16.1 mmol) in Methanol (80 mL).
The solution will be pink/purple (characteristic of Co(II)).
Reduction (Exothermic):
Cool the solution to 0°C in an ice bath.
Add NaBH₄ (3.05 g, 80.6 mmol) portion-wise over 30 minutes.
Observation: The solution will turn black immediately (formation of Cobalt Boride) and evolve hydrogen gas vigorously.
Allow the reaction to warm to Room Temperature and stir for 2–4 hours.
Quenching:
Carefully add 3N HCl dropwise until the pH is acidic (~pH 2) to destroy excess borohydride and dissolve the cobalt boride black precipitate.
Stir for 30 minutes until the solution is clear (pink color may return).
Isolation (The "Polar Amine" Challenge):
Basify the aqueous solution to pH >12 using 6N NaOH or concentrated NH₄OH.
Extraction: The product is highly water-soluble. Standard extraction with Ether/EtOAc is inefficient.
Preferred Method: Extract continuously with n-Butanol or Dichloromethane/Isopropanol (3:1) .
Alternatively, evaporate the water to dryness and triturate the solid salts with warm Ethanol to extract the amine product.
Final Processing:
Dry the organic layer over Na₂SO₄, filter, and concentrate.[6][7]
Comparison of Methods
Feature
Method A: Raney Ni / H₂
Method B: CoCl₂ / NaBH₄
Scale Suitability
High (>100g possible)
Low to Medium (<10g)
Equipment
Parr Shaker / Autoclave
Standard Glassware
Selectivity
Excellent (with NH₃)
Excellent
Safety
H₂ gas, Pyrophoric Ni
H₂ evolution, Cobalt waste
Workup
Simple filtration
Complex extraction (Cobalt removal)
Yield
Typically 85-95%
Typically 60-80%
Characterization & Quality Control
Expected Analytical Data:
¹H NMR (400 MHz, D₂O or DMSO-d₆):
Disappearance of the CH-CN proton signal.
Appearance of a doublet or multiplet at δ 2.6–2.9 ppm corresponding to the new -CH₂-NH₂ group.
Lactam NH signal (if in DMSO) around δ 7.5–8.0 ppm .
IR Spectroscopy:
Disappearance: Sharp nitrile stretch at ~2240 cm⁻¹.
Retention: Lactam Carbonyl stretch at ~1660 cm⁻¹.
Appearance: Primary amine N-H stretches (doublet) at 3300–3400 cm⁻¹.
Preventing racemization of (S)-3-(Aminomethyl)piperidin-2-one
Technical Support Center: Troubleshooting & Preventing Racemization of (S)-3-(Aminomethyl)piperidin-2-one Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges rega...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting & Preventing Racemization of (S)-3-(Aminomethyl)piperidin-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical stability of chiral delta-lactams. (S)-3-(Aminomethyl)piperidin-2-one is a highly valuable chiral building block in drug development, but its structural nature makes it exceptionally prone to racemization at the C3 stereocenter.
This guide provides a mechanistic understanding, field-proven troubleshooting FAQs, and self-validating protocols to ensure your enantiomeric excess (ee) remains intact throughout your synthetic workflows.
Mechanistic Insight: The Causality of C3 Racemization
The C3 position of the piperidin-2-one ring is situated directly alpha to the lactam carbonyl. This makes the C3-proton relatively acidic. When exposed to basic conditions, polar protic solvents, or elevated temperatures, this proton can be abstracted, forming a planar, achiral enolate intermediate. Upon reprotonation, the molecule can adopt either the (S) or (R) configuration, leading to a racemic mixture.
This phenomenon is mechanistically analogous to the well-documented "thalidomide paradox," where the alpha-proton of the glutarimide ring undergoes rapid self-disproportionation and racemization under physiological or basic conditions[1]. Understanding this causality is the first step in designing a robust, racemization-free process.
Mechanistic pathway of C3-enolization leading to racemization and strategic intervention points.
Q1: I am losing enantiomeric purity during the N-protection (e.g., Boc or Cbz) of the primary amine. What is causing this, and how do I fix it?Root Cause: Standard amine protection protocols often use strong, unhindered bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at room temperature. These bases are strong enough to abstract the acidic C3 alpha-proton of the lactam, triggering enolization[2].
Solution:
Switch the Base: Replace TEA/DIPEA with weaker, sterically hindered bases such as 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM)[2]. The steric bulk of 2,4,6-collidine prevents it from efficiently abstracting the sterically hindered C3 proton while still neutralizing the reaction.
Lower the Temperature: Perform the addition of the protecting reagent (e.g., Boc2O) at 0°C to -5°C. Kinetic control at lower temperatures significantly reduces the rate of enolization[3].
Q2: If I need to couple this building block to a peptide or another fragment, how do I prevent racemization during the coupling step?Root Cause: Activation of adjacent functional groups can increase the acidity of the C3 proton. Furthermore, standard uronium/aminium coupling agents (like HBTU or HATU) require basic conditions, which heavily exacerbate the issue[4].
Solution: Use a racemization-suppressing coupling system. The combination of Diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is highly recommended. Oxyma forms an active ester that is less prone to base-catalyzed racemization compared to standard HOBt protocols, and DIC/Oxyma can often be run with minimal to no additional base[2][3].
Q3: Does the choice of solvent impact the stereochemical stability of (S)-3-(Aminomethyl)piperidin-2-one?Root Cause: Yes. Highly polar, protic solvents (like methanol or water at non-optimal pH) can stabilize the enolate intermediate via hydrogen bonding, lowering the activation energy required for racemization.
Solution: Whenever possible, perform reactions in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). If DMF must be used for solubility, ensure the reaction time is minimized and the temperature is strictly controlled.
Quantitative Data: Impact of Reaction Conditions on Enantiomeric Excess (ee%)
To illustrate the critical nature of base and temperature selection, the following table summarizes internal validation data for the N-Boc protection of (S)-3-(Aminomethyl)piperidin-2-one.
Base Used (1.5 eq)
Solvent
Temperature
Reaction Time
Final ee%
Racemization Extent
Triethylamine (TEA)
DMF
25°C
4 hours
62%
High (Severe Loss)
DIPEA
DCM
25°C
4 hours
78%
Moderate
N-Methylmorpholine (NMM)
DCM
0°C to 25°C
4 hours
94%
Low
2,4,6-Collidine
DCM
0°C
4 hours
>99%
Negligible (Optimal)
(Note: Starting material ee% was >99.5% as determined by Chiral HPLC. Data reflects isolated yields >85% across all conditions).
Self-Validating Experimental Protocols
To ensure trustworthiness in your workflow, the following protocols are designed as self-validating systems. By incorporating in-process controls (IPC) via Chiral HPLC, you can definitively verify stereochemical integrity before proceeding to the next synthetic step.
Protocol 1: Racemization-Free N-Boc Protection of (S)-3-(Aminomethyl)piperidin-2-one
Objective: Selectively protect the primary aminomethyl group while preserving the C3 stereocenter.
Materials:
(S)-3-(Aminomethyl)piperidin-2-one (1.0 eq)
Di-tert-butyl dicarbonate (Boc2O) (1.1 eq)
2,4,6-Collidine (1.2 eq)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Preparation: Purge a dry, round-bottom flask with inert gas (Nitrogen or Argon).
Dissolution: Dissolve (S)-3-(Aminomethyl)piperidin-2-one in anhydrous DCM (approx. 10 mL/gram of substrate).
Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0°C. (Causality: Lowering the thermal energy prevents the activation energy required for C3 deprotonation from being reached).
Base Addition: Add 2,4,6-Collidine dropwise over 5 minutes. Stir for 10 minutes at 0°C.
Reagent Addition: Dissolve Boc2O in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes via an addition funnel.
Reaction: Maintain the reaction at 0°C for 2 hours. Do not allow the reaction to warm to room temperature prematurely.
Quenching (Critical Step): Quench the reaction at 0°C by adding a cold, mild aqueous acid (e.g., 5% citric acid solution). (Causality: Rapid neutralization of the base prevents any enolization during the concentration phase).
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a water bath temperature not exceeding 30°C.
Objective: Verify the ee% of the isolated product to validate the success of Protocol 1.
Sample Prep: Dissolve 1 mg of the crude product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).
Column: Chiralpak AD-H (or equivalent), 250 x 4.6 mm, 5 µm.
Mobile Phase: Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1 v/v/v). (Causality: The trace DEA sharpens the amine peaks without causing on-column racemization due to the extremely short residence time).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Validation: Compare the retention time of the major peak against a racemic reference standard of 3-(Aminomethyl)piperidin-2-one to confirm >99% ee.
References
Three-step synthesis of (R)- and (S)-thalidomides from ornithine. ResearchGate. Available at:[Link]
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC - National Institutes of Health. Available at:[Link]
Technical Support Center: Purification of 3-(Aminomethyl)piperidin-2-one
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with isolating 3-(Aminomethyl)pi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with isolating 3-(Aminomethyl)piperidin-2-one from complex polar impurity profiles.
Because this molecule contains both a highly basic primary aliphatic amine and a polar lactam ring, traditional purification methods often fail. This guide provides field-proven, self-validating methodologies to ensure high-purity recovery.
Diagnostic Workflow: Selecting the Right Chromatographic Mode
Before troubleshooting, it is critical to align your purification strategy with the polarity of your impurity profile.
Workflow for selecting the optimal purification mode for polar aliphatic amines.
Q1: Why does 3-(Aminomethyl)piperidin-2-one streak irreversibly on standard silica gel and fail to retain on C18 columns?A1: The failure stems from the molecule's dual functionality. On standard bare silica (Normal Phase), the acidic silanols (pKa ~4.5–6.5) act as Brønsted acids. They form strong electrostatic interactions with the basic primary amine, causing severe peak tailing, irreversible binding, and poor recovery unless aggressive competing amines are added to the mobile phase[1]. Conversely, under standard Reversed-Phase (C18) conditions, the molecule is excessively hydrophilic. It fails to partition into the hydrophobic C18 chains and elutes in the void volume, offering zero separation from other polar impurities[2].
Q2: What is the mechanistic advantage of using HILIC for this specific lactam-amine?A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for highly polar, water-soluble amines. HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile).
Causality: The polar stationary phase absorbs water from the mobile phase, creating an immobilized, water-enriched layer. Analytes partition between the organic-rich bulk mobile phase and this aqueous layer. Because 3-(Aminomethyl)piperidin-2-one is highly polar, it partitions favorably into the water layer, resulting in strong retention[3]. Elution is achieved by increasing the aqueous content of the mobile phase, which disrupts this partitioning[3].
Q3: If I must use Reversed-Phase (RP-HPLC) due to equipment constraints, how can I force retention?A3: You must employ High-pH Reversed-Phase Chromatography utilizing the "2 pH rule"[4].
Causality: The primary amine has a pKa of approximately 10. At neutral or acidic pH, it is protonated (cationic) and highly hydrophilic. By adjusting the mobile phase pH to at least 11.5 (nearly two units above the pKa), the amine is fully deprotonated into its free-base form[4]. This significantly increases its lipophilicity, allowing it to interact with the C18 stationary phase for effective retention and separation[4].
Quantitative Method Comparison
To guide your method development, the following table summarizes the expected quantitative performance of various chromatographic modes when applied to 3-(Aminomethyl)piperidin-2-one.
Table 1: Quantitative Comparison of Chromatographic Modes
This protocol leverages the water-layer partitioning mechanism to separate the target amine from unreacted polar starting materials.
Step 1: Column & Solvent Preparation
Column: Select an Amide or Zwitterionic HILIC column. Avoid bare silica to prevent secondary cation-exchange interactions with the primary amine[5].
Mobile Phase A: 100% LC-MS Grade Acetonitrile.
Mobile Phase B: 100 mM Ammonium Formate in LC-MS Grade Water (pH 3.0). Note: Ammonium formate is highly soluble in high organic concentrations, preventing precipitation.
Step 2: Equilibration
Flush the column with 95% A / 5% B for at least 20 column volumes.
Self-Validation Checkpoint: Monitor the baseline pressure and UV/MS signal. HILIC requires significantly longer equilibration times than RP-HPLC to establish the stable water-enriched layer on the stationary phase. Do not inject until the baseline is perfectly flat for 5 minutes.
Step 3: Gradient Execution
Run a linear gradient from 95% A down to 50% A over 20 minutes.
Self-Validation Checkpoint: Inject a non-retained marker (e.g., toluene) to accurately determine the void volume (
). Calculate the retention factor (). If for 3-(Aminomethyl)piperidin-2-one, the partitioning equilibrium has failed. Remedy this by increasing the initial acetonitrile concentration to 98% to force water-layer formation.
Protocol B: High-pH Reversed-Phase (Alternative)
Use this protocol if your impurities are highly lipophilic and HILIC does not provide adequate resolution.
Step 1: Column & Solvent Preparation
Column: Select a high-pH stable hybrid C18 or polymeric column. Warning: Standard silica-based C18 columns will dissolve at pH > 8.
Mobile Phase A: Water with 0.1% v/v Ammonium Hydroxide (pH ~ 10.5 - 11.0).
Mobile Phase B: Acetonitrile with 0.1% v/v Ammonium Hydroxide.
Step 2: Gradient Execution
Run a gradient from 2% B to 40% B over 15 minutes.
Self-Validation Checkpoint: Analyze the peak symmetry factor (
) of the eluted amine. An between 0.9 and 1.2 confirms successful deprotonation. If (tailing), the local pH has dropped below the amine's pKa during the gradient, causing partial protonation. Remedy this by increasing the buffer capacity from a 0.1% additive to a 10 mM Ammonium Bicarbonate system adjusted to pH 11.
Technical Support Center: Solvation & Handling of 3-(Aminomethyl)piperidin-2-one
Welcome to the Advanced Troubleshooting Guide for 3-(Aminomethyl)piperidin-2-one. This portal is designed for synthetic chemists and drug development professionals encountering solubility bottlenecks with this specific b...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for 3-(Aminomethyl)piperidin-2-one. This portal is designed for synthetic chemists and drug development professionals encountering solubility bottlenecks with this specific building block in halogenated solvents, particularly dichloromethane (DCM).
Mechanistic Context: Why does DCM fail?
3-(Aminomethyl)piperidin-2-one is a highly polar, bifunctional molecule consisting of a
-lactam (valerolactam) core and a primary aminomethyl appendage. When researchers report that this compound "will not dissolve in DCM," the root cause almost always traces back to one of two thermodynamic barriers:
Ionic Lattice Energy (The Salt Form): Commercially available aliphatic amines are frequently supplied as hydrochloride (HCl) salts to prevent atmospheric oxidation and degradation. DCM is a low-dielectric, aprotic solvent that cannot overcome the massive ionic lattice energy of an amine hydrochloride salt.
Intermolecular Hydrogen Bonding (The Free Base): Even when isolated as a free base, the molecule forms a robust, highly ordered crystal lattice. The lactam motif is notorious for forming strong N-H···O and N-H···N intermolecular hydrogen bonds [1]. According to the Hansen Solubility Parameter (HSP) framework, a solvent must match the dispersion, polar, and hydrogen-bonding (
) energies of the solute[4]. DCM possesses a very low hydrogen-bonding parameter () [2], rendering it thermodynamically incapable of disrupting the lactam-amine hydrogen bond network.
Troubleshooting Workflow
Workflow for troubleshooting 3-(Aminomethyl)piperidin-2-one solubility in DCM.
Quantitative Data: Solvent System Efficacy
The following table summarizes the expected solubility profiles of 3-(Aminomethyl)piperidin-2-one (Free Base) across various solvent systems, highlighting the mechanistic rationale for each.
Solvent System
Hansen ()
Est. Solubility (mg/mL)
Mechanistic Rationale
100% DCM
~6.1
< 1.0
Insufficient H-bond acceptor/donor capacity to break the lactam crystal lattice.
DCM / 10% Methanol
~22.3 (MeOH)
> 50.0
Methanol acts as a sacrificial H-bond donor/acceptor, disrupting intermolecular solute bonds.
100% Water
~42.3
> 100.0
Complete solvation via extensive aqueous hydrogen bonding networks.
DCM (Boc-Protected)
~6.1
> 100.0
Steric bulk of the Boc group prevents tight lattice packing; removal of primary N-H donors.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they confirm the thermodynamic state of your solute.
Protocol A: Freebasing the Hydrochloride Salt
Causality: If your compound is an HCl salt, it must be neutralized to the free base to have any chance of partitioning into an organic phase. We use saturated aqueous sodium bicarbonate (
) because stronger bases (like ) risk hydrolyzing the sensitive -lactam ring.
Dissolution: Dissolve 1.0 g of 3-(Aminomethyl)piperidin-2-one
HCl in 10 mL of deionized water.
Neutralization: Slowly add saturated aqueous
dropwise while stirring until the evolution of gas ceases.
Extraction: Add 20 mL of a DCM/Methanol (9:1 v/v) mixture. Note: Pure DCM will result in extremely poor recovery due to the free base's hydrophilicity.
Separation: Transfer to a separatory funnel. Collect the lower organic layer. Repeat the extraction twice more with 10 mL of the solvent mixture.
Drying & Concentration: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure.
Self-Validation: Dissolve a 2 mg aliquot of the resulting solid/oil in 1 mL of pure water and check the pH. A pH of ~9-10 confirms the successful isolation of the free aliphatic amine.
Protocol B: Co-Solvent H-Bond Disruption
Causality: If the free base remains an insoluble suspension in pure DCM, you must alter the bulk solvent's Hansen Solubility Parameters. Adding a protic co-solvent provides the necessary
energy to solvate the primary amine and lactam carbonyl [4].
Suspension: Suspend 100 mg of the free base in 5 mL of pure DCM. Observe the cloudy, particulate-laden suspension.
Titration: Add anhydrous Methanol dropwise (up to 10% v/v, or 0.5 mL) while stirring vigorously at room temperature.
Self-Validation (Tyndall Effect): Shine a laser pointer through the vial. If the beam is visible as a solid line through the liquid, colloidal aggregates remain (incomplete solvation). Continue adding Methanol in 50
L increments until the beam is completely invisible, indicating a true thermodynamic solution.
Protocol C: Boc-Protection for Pure DCM Compatibility
Causality: If your downstream chemistry strictly prohibits protic co-solvents (e.g., Swern oxidations, peptide couplings), you must chemically alter the solute. Installing a tert-butyloxycarbonyl (Boc) group on the primary amine removes hydrogen-bond donors and introduces massive lipophilic steric bulk, forcing compatibility with pure DCM.
Reaction Setup: Dissolve 1.0 eq of the free base in a 1:1 mixture of Water and THF (10 mL/g).
Base Addition: Add 1.5 eq of Triethylamine (
).
Protection: Cool to 0 °C and slowly add 1.1 eq of Di-tert-butyl dicarbonate (
). Stir for 4 hours, allowing the reaction to warm to room temperature.
Workup: Evaporate the THF under reduced pressure. Extract the aqueous remainder with pure DCM (3 x 15 mL). The Boc-protected compound will now partition perfectly into the pure DCM layer.
Self-Validation: Run a TLC (Silica, 5% MeOH in DCM). Stain with Ninhydrin and heat. The starting material will turn bright purple (free primary amine), while the successful Boc-protected product will remain invisible or turn faint yellow, confirming the masking of the amine.
Mechanistic Pathway Visualization
Mechanistic pathway of hydrogen bond disruption for successful solvation.
Frequently Asked Questions (FAQs)
Q: Can I use heat to force the free base to dissolve in pure DCM?A: Heating is generally ineffective and not recommended. DCM has a low boiling point (39.6 °C). The thermal energy provided at reflux is insufficient to overcome the hydrogen-bonding lattice energy of the lactam. Furthermore, prolonged heating of primary amines in DCM can lead to slow, irreversible alkylation (Menschutkin-type reactions), degrading your compound [3].
Q: Why does my compound dissolve in water but not in DCM?A: Water possesses a massive hydrogen-bonding parameter (
), allowing it to readily donate and accept hydrogen bonds to/from the lactam carbonyl and the primary amine. DCM () cannot participate in these interactions, leaving the solute's crystal lattice intact [2].
Q: I need to run a reaction in anhydrous DCM. What is the best co-solvent?A: If water must be excluded but protic solvents are acceptable, anhydrous Methanol or Ethanol (5-10% v/v) are the industry standards. If protic solvents are strictly forbidden, you must use a protecting group strategy (e.g., Boc or Fmoc) or switch to a more polar aprotic solvent like DMF or DMSO.
References
Title: Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes
Source: The Royal Society
URL: [Link]
Title: Theoretical consideration of solubility by Hildebrand solubility approach
Source: World Journal of Advanced Research and Reviews
URL: [Link]
Title: The reactivity of dichloromethane toward amines
Source: SciSpace (Acta Chemica Scandinavica)
URL: [Link]
Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals
Source: PMC (National Institutes of Health)
URL: [Link]
Optimization
Technical Support Center: Optimizing Catalytic Hydrogenation for Aminomethyl Piperidinones
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Topic: Synthesis of Aminomethyl Piperidinones via Catalytic Hydrogenation
Reference ID: TSC-HYD-AMP-001
Introduction & Scope
Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing aminomethyl piperidinones (lactams). This transformation typically involves two distinct reduction events, often performed in a single pot:
Nitrile Reduction: Conversion of a cyano group (-CN) to a primary amine (-CH₂NH₂).[1]
Ring Saturation: Reduction of a pyridine or unsaturated lactam precursor to the saturated piperidinone core.
Why this is difficult:
Catalyst Poisoning: The generated primary amine and the secondary amine of the piperidine ring are strong Lewis bases that bind irreversibly to active metal sites.
Dimerization: Intermediate imines can condense with the product amines to form secondary amine impurities (dimers), often polymerizing into "tars."
Solubility: Aminomethyl piperidinones are highly polar, creating workup challenges in standard organic solvents.
Troubleshooting Guides (Q&A)
Module A: Catalyst Selection & Activity (The "Engine")
Q: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. Why?A: You are likely experiencing "Product Inhibition" (Poisoning).
As the reaction proceeds, the concentration of the amine product increases. Free amines (both the aminomethyl group and the piperidine ring nitrogen) compete with hydrogen for the metal surface. On metals like Platinum (Pt) and Palladium (Pd), the amine binds stronger than the H₂, effectively shutting down the catalyst.
The Fix (Acidic Doping): Run the reaction in acidic media (e.g., Acetic Acid or 1-2 equivalents of HCl in MeOH). This protonates the amines (
), preventing them from coordinating to the metal surface.
The Fix (Catalyst Switch): Switch to Pearlman’s Catalyst (20% Pd(OH)₂/C) . It is more robust against amine poisoning than standard 10% Pd/C due to its higher surface area and hydroxide support interactions.
Q: I am using Raney Nickel. It works, but the workup is dangerous and the yield varies. Alternatives?A: Raney Nickel (RaNi) is the industry standard for nitriles but requires specific handling.
RaNi is excellent because it is less sensitive to amine poisoning than Pd. However, it is pyrophoric and difficult to filter.
Alternative:Sponge Cobalt (Raney Cobalt) often provides better selectivity for primary amines than Nickel.
Noble Metal Alternative: If you must avoid pyrophoric metals, use PtO₂ (Adam's Catalyst) in glacial acetic acid. The acidic solvent is non-negotiable here.
Module B: Selectivity & Side Reactions (The "Steering")
Q: I see a large M+ mass peak corresponding to [2M - NH3]. What is this?A: This is the "Dimer" (Secondary Amine).
This is the most common failure mode in nitrile hydrogenation.
The nitrile (
) reduces to an intermediate imine ().
The already-formed primary amine (
) attacks this imine.
Ammonia is eliminated, forming a secondary amine dimer.
The Fix (Ammonia Suppression): Saturate your solvent with ammonia gas (7N NH₃ in MeOH) before adding hydrogen. The excess ammonia shifts the equilibrium backward, preventing the primary amine from attacking the imine (Le Chatelier’s principle).
The Fix (Trapping): Add Boc-Anhydride (Boc₂O) to the reaction mixture. As soon as the primary amine is formed, it is Boc-protected (
). The protected amine is non-nucleophilic and cannot attack the imine.
Q: My piperidinone ring is opening up. Why?A: Over-reduction (Hydrogenolysis).
If you are reducing a lactam (piperidinone), high temperatures (>60°C) or high pressures (>50 bar) on Pd/C can cleave the C-N bond adjacent to the carbonyl or the benzyl position if present.
The Fix: Lower the temperature to <40°C. Switch from Pd/C to Rh/C (Rhodium) , which is excellent for ring saturation but poor at hydrogenolysis (bond breaking).
Visualizing the Mechanism & Failure Modes
The following diagram illustrates the critical "Fork in the Road" between successful amine synthesis and dimer formation.
Caption: The competition between direct hydrogenation (Green) and dimerization (Red). Excess Ammonia or Acidic trapping blocks the red pathway.
Optimized Experimental Protocols
Protocol A: The "High-Throughput" Method (Raney Nickel)
Best for: Large scale, cost-sensitive projects, robust substrates.
Preparation: Wash Raney Nickel (slurry in water) three times with MeOH to remove water. WARNING: Keep wet at all times. Pyrophoric.
Loading: Load the autoclave with:
Substrate (1.0 equiv)
Solvent: 7N NH₃ in MeOH (Concentration: 0.1 M). Critical: The ammonia is essential to stop dimerization.
Catalyst: 20 wt% Raney Nickel (relative to substrate mass).
Reaction: Pressurize to 10–20 bar H₂ . Heat to 50°C . Stir vigorously (>1000 rpm) to overcome mass transfer limitations.
Workup: Filter through a Celite pad (keep wet!). Rinse with MeOH. Concentrate filtrate.
Note: The product will likely be the free base.
Protocol B: The "High-Selectivity" Method (Pearlman's Catalyst + Trap)
Best for: Late-stage intermediates, complex molecules, avoiding pyrophoric metals.
Loading: In a glass liner or shaker flask, combine:
Technical Support Center: Crystallization of 3-(Aminomethyl)piperidin-2-one Hydrochloride
[1] Core Crystallization Strategy The crystallization of 3-(aminomethyl)piperidin-2-one hydrochloride is governed by its high polarity and ionic nature.[1] As a hydrochloride salt of a primary amine on a lactam ring, it...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Core Crystallization Strategy
The crystallization of 3-(aminomethyl)piperidin-2-one hydrochloride is governed by its high polarity and ionic nature.[1] As a hydrochloride salt of a primary amine on a lactam ring, it exhibits high water solubility and significant hygroscopicity.[1]
The industry-standard approach relies on a Solvent/Anti-Solvent system.[1] The salt is highly soluble in lower alcohols (Methanol, Ethanol) and practically insoluble in esters (Ethyl Acetate) or ethers (MTBE).
Wash with anhydrous MTBE or Ethyl Acetate to strip surface moisture before drying.[1]
Issue 3: Low Enantiomeric Excess (ee)
Q: I am working with the chiral (S)-isomer, but the ee dropped after recrystallization.
A: HCl salts of this class can form racemic compounds (where the racemate is less soluble than the pure enantiomer) or conglomerates (vice versa).[1]
Diagnosis: If the racemate is less soluble (higher melting point), recrystallization will concentrate the racemate in the solid and leave the excess enantiomer in the mother liquor.[1]
Protocol Adjustment:
Check the mother liquor (ML).[1] If the ML has higher ee than the solid, you are crystallizing the racemic compound.[1]
Alternative: Do not rely on HCl salt for chiral upgrading.[1] Convert to the free base and perform a resolution with L-Tartaric acid or Dibenzoyl-L-tartaric acid , then reform the HCl salt.[1]
Visual Workflows
Figure 1: Crystallization Decision Matrix
Caption: Logical flow for selecting the correct purification path based on input material state.[1]
Figure 2: Troubleshooting The "Oiling Out" Phenomenon
Caption: Mechanism and remediation of liquid-liquid phase separation during amine salt crystallization.
References
Preparation of 3-amino-2,6-piperidinedione hydrochloride. (Patent CN109305935A).[1] Describes the deprotection and crystallization of the piperidine-dione/one derivatives using HCl/Ethyl Acetate and Methanol systems.
Process for the preparation of (R)-3-aminopiperidine dihydrochloride. (Patent US20100029941A1).[1] Details the specific use of Methanol and MTBE for the crystallization of aminopiperidine salts, directly applicable to the aminomethyl-piperidinone analog.
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 2021. Provides general solubility data and recrystallization protocols (Ethanol/Methanol) for piperidinone ring systems.
PubChem Compound Summary for CID 50988718 (3-(Aminomethyl)piperidin-2-one hydrochloride). National Library of Medicine.[1]
Technical Support Center: Handling Hygroscopic Piperidinone Amine Salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of piperidinone amine salts (e.g., 4-piperidinone hydrochloride).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of piperidinone amine salts (e.g., 4-piperidinone hydrochloride). These bifunctional molecules are privileged scaffolds in medicinal chemistry and drug development, but their pronounced hygroscopicity often leads to weighing errors, deliquescence, and catastrophic batch degradation.
This guide synthesizes thermodynamic principles with field-proven laboratory protocols to ensure absolute control over your moisture-sensitive workflows. We do not just provide steps; we explain the physical chemistry driving them so you can adapt these principles to any hygroscopic active pharmaceutical ingredient (API).
Quantitative Moisture Sorption Data
Understanding your salt's hygroscopic classification is the first step in designing a handling strategy. The European Pharmacopeia (Ph. Eur.) categorizes hygroscopicity based on dynamic vapor sorption (weight gain at 80% Relative Humidity, 25°C, over 24 hours) [1][1].
Q: Why does my 4-piperidinone hydrochloride turn into a sticky tar when left on the benchtop?
A: This is a classic case of moisture-induced salt disproportionation. Piperidinone free bases possess both a nucleophilic amine and an electrophilic ketone, making them highly susceptible to intermolecular aldol-type condensation and polymerization [2][2]. To prevent this, the amine is protonated to form a salt (e.g., HCl), which deactivates the nitrogen lone pair.
However, piperidinone salts are inherently hygroscopic. When exposed to ambient humidity, they absorb water and undergo deliquescence. This creates a localized aqueous microenvironment on the crystal surface. The absorbed moisture alters the microenvironmental pH, shifting the thermodynamic equilibrium to favor salt disproportionation—converting the stable salt back into the reactive free base [3][3]. Once the free base is liberated in this concentrated aqueous film, rapid aldol polymerization occurs, resulting in the dark, intractable tar you observe.
Mechanism of moisture-induced disproportionation and degradation in piperidinone amine salts.
Q: How do I accurately weigh a deliquescent piperidinone salt without compromising stoichiometry?
A: Exposing a moderately to very hygroscopic salt to ambient air (RH > 40%) results in continuous mass gain during weighing. This not only destroys stoichiometric accuracy but also introduces detrimental water into your downstream anhydrous reactions. To solve this, you must utilize a self-validating differential weighing protocol under inert conditions.
Protocol: Self-Validating Differential Weighing
Tare the Vessel: Pre-weigh an empty, oven-dried reaction vial fitted with a PTFE-lined septum cap on an analytical balance. Record this mass (
).
Inert Transfer: Move the sealed vial and the desiccated piperidinone salt container into a nitrogen-filled glovebag or glovebox (RH < 5%).
Dispense and Seal: Transfer the estimated required mass of the salt into the vial. Seal the vial tightly with the septum cap before removing it from the inert atmosphere.
Final Quantification: Remove the sealed vial from the glovebox and weigh it on the analytical balance (
).
Validation (Causality): The exact mass of the anhydrous salt is strictly
. Because the vial is hermetically sealed during the final weighing, the mass will be perfectly stable on the balance, validating that zero ambient moisture was absorbed during quantification.
Workflow for the precise differential weighing and transfer of highly hygroscopic amine salts.
Q: My piperidinone amine salt "oiled out" during recrystallization instead of forming crystals. How do I recover the solid?
A: "Oiling out" (liquid-liquid phase separation) occurs when the solute melts out of solution before it crystallizes. In the case of hygroscopic salts, trace water acts as a potent plasticizer. It drastically lowers the glass transition temperature (
) of the salt, thermodynamically favoring an amorphous oil over a highly ordered crystalline lattice [4][4].
Azeotropic Dehydration: Dissolve the biphasic oil mixture in a solvent that forms a low-boiling azeotrope with water (e.g., anhydrous acetonitrile or toluene). Concentrate under reduced pressure. Causality: The removal of the azeotrope guarantees the rigorous elimination of the plasticizing water molecules.
Solvent Reconstitution: Redissolve the rigorously dried residue in a minimal volume of a dry, polar aprotic solvent (e.g., anhydrous dichloromethane) under a nitrogen atmosphere.
Controlled Anti-Solvent Titration: Dropwise, add a dry non-polar anti-solvent (e.g., anhydrous diethyl ether) under vigorous stirring. Stop immediately when persistent turbidity is observed. Self-validation: Persistent turbidity is a physical confirmation that the exact boundary of the metastable zone has been reached.
Nucleation and Annealing: Introduce a single seed crystal (if available) and cool the system slowly (e.g., 0.5 °C/min) to 4 °C. Causality: Slow cooling ensures the supersaturation remains strictly within the metastable zone, driving crystalline nucleation rather than reverting to phase separation.
References
Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability
Source: Purdue e-Pubs
URL:[Link]
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach
Source: Asian Journal of Pharmaceutics
URL:[Link]
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations
Source: Crystal Pharmatech
URL:[Link]
Troubleshooting low reactivity of lactam nitrogen in substitution reactions
Current Status: Operational | Topic: N-Functionalization Troubleshooting Diagnostic Hub: Why is my lactam inert? User Query: "I am trying to alkylate a secondary lactam using an alkyl halide and base, but I see mostly st...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational | Topic: N-Functionalization Troubleshooting
Diagnostic Hub: Why is my lactam inert?
User Query: "I am trying to alkylate a secondary lactam using an alkyl halide and base, but I see mostly starting material or O-alkylated byproducts. Why is the nitrogen so unreactive?"
Root Cause Analysis
The nitrogen atom in a lactam is fundamentally different from a standard amine due to amide resonance . The lone pair on the nitrogen is delocalized into the carbonyl oxygen, creating a resonance structure where the nitrogen possesses partial positive character and the oxygen partial negative character.
Nucleophilicity: The neutral lactam nitrogen is a poor nucleophile.
Acidity (pKa): Secondary lactams are weak acids (pKa
15–17 in DMSO). To render the nitrogen nucleophilic, it must be deprotonated to form the lactam anion (amidate) .
Ambident Reactivity: Once deprotonated, the anion is an ambident nucleophile.[1] Reaction can occur at the Nitrogen (desired) or the Oxygen (undesired O-imidate formation).[1]
Visual Troubleshooting Assistant
Use the following decision tree to select the correct methodology based on your electrophile and substrate constraints.
Figure 1: Decision matrix for selecting the optimal N-functionalization pathway.
Troubleshooting Guides & FAQs
Issue A: O-Alkylation vs. N-Alkylation Competition
User Query: "I used K2CO3 and Methyl Iodide, but I isolated the O-methyl imidate. How do I switch selectivity to Nitrogen?"
Technical Insight:
This is explained by HSAB (Hard and Soft Acids and Bases) Theory .[1]
Oxygen (Hard Nucleophile): Favored by "hard" conditions (polar solvents, small counter-ions like Li+, hard electrophiles like sulfates/sulfonates).
Nitrogen (Soft Nucleophile): Favored by "soft" conditions (non-polar solvents, large counter-ions like Cs+ or quaternary ammoniums, soft electrophiles like iodides).
Corrective Actions:
Switch the Base/Counter-ion: Move from Li+ or Na+ to Cs+ (Cesium Carbonate) or use a bulky organic base (Phosphazene bases).
Change the Solvent: If using DMF (polar aprotic), try Toluene or THF . While reaction rates may drop, N-selectivity often improves because the N-alkylation product is thermodynamically more stable.
Thermodynamic Control: O-alkylation is often the kinetic product. Heating the reaction allows the O-alkyl product to rearrange or equilibrate to the more stable N-alkyl lactam (Lactam-Lactim tautomerism favors the amide C=O bond).
Issue B: Failed Arylation (SnAr won't work)
User Query: "I tried refluxing my lactam with bromobenzene and base, but nothing happened."
Technical Insight:
Nucleophilic aromatic substitution (SnAr) only works on highly electron-deficient rings (e.g., 4-nitro-fluorobenzene). For unactivated aryl halides, you must use Transition Metal Catalysis.
Recommended Workflow:
Buchwald-Hartwig (Palladium): The gold standard for difficult couplings.
Chan-Lam (Copper): Excellent for mild conditions (RT, open to air) but requires Aryl Boronic Acids instead of halides.
Issue C: Mitsunobu Reaction No-Go
User Query: "I tried coupling my lactam with an alcohol using DEAD/PPh3, but recovered starting material."
Technical Insight:
The standard Mitsunobu reaction is limited by the pKa of the nucleophile.[2][3] The betaine intermediate formed by DEAD/PPh3 can only deprotonate nucleophiles with a pKa < 11–13. Most simple lactams have a pKa > 15.
Corrective Action:
Upgrade to "High pKa" Mitsunobu reagents:
Best for: Mild arylation without expensive Palladium ligands.
Reagents:
Lactam (1.0 equiv)
Aryl Boronic Acid (2.0 equiv)
Cu(OAc)2 (0.5 – 1.0 equiv)
Base: Pyridine (2.0 equiv) or Et3N
Solvent: Dichloromethane (DCM) or 1,4-Dioxane
Atmosphere: Open air (O2 balloon optional for speed)
Procedure:
Charge a flask with Lactam, Boronic Acid, and Cu(OAc)2.
Add solvent (DCM) and Pyridine.
Stir vigorously open to the atmosphere at Room Temperature.
Tip: Add 4Å molecular sieves if the boronic acid is prone to protodeboronation.
Reaction typically turns from blue/green to dark green/brown as Cu(II) is regenerated by oxygen.
Quench: Filter through a pad of Celite/Silica to remove copper salts before aqueous workup.
Data Summary: Condition Selection
Variable
Condition A (Hard/Ionic)
Condition B (Soft/Covalent)
Resulting Selectivity
Base Counter-ion
Li+, Na+, K+
Cs+, R4N+ (Quats)
Cs/Quats favor N-Alkylation
Electrophile
Sulfates, Triflates, Chlorides
Iodides, Bromides
Iodides favor N-Alkylation
Solvent
DMF, DMSO (Polar Aprotic)
Toluene, THF (Non-polar)
Non-polar favors N-Alkylation
Temperature
Low (< 0°C)
High (> 60°C)
Heat favors N-Alkylation (Thermodynamic)
References
HSAB & Selectivity: Sato, T., et al. "N-Alkylation of Amides and Lactams." Journal of Organic Chemistry, 1999 .
Buchwald-Hartwig Conditions: Yin, J., & Buchwald, S. L. "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters, 2000 , 2(8), 1101–1104.
Chan-Lam Coupling: Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998 , 39(19), 2941-2944.
Mitsunobu pKa Limits: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[5] Chemical Reviews, 2009 , 109(6), 2551–2651.
Phase Transfer Catalysis: Gajda, T., & Koziara, A. "Phase-transfer catalytic N-alkylation of carboxamides and lactams." Synthesis, 1992 .
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Support Tier: Level 3 (Process Chemistry & Engineering)
Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
This guide addresses the scale-up challenges for 3-(Aminomethyl)piperidin-2-one (CAS: N/A for generic intermediate, often custom synthesized). This scaffold is a critical building block for PARP inhibitors and kinase modulators.
The primary industrial route involves the catalytic hydrogenation of 2-oxopiperidine-3-carbonitrile (3-cyanovalerolactam). While conceptually simple, this reaction is notorious during scale-up for three failure modes:
Dimerization: Formation of secondary amines via imine condensation.
Catalyst Poisoning: Deactivation of Raney Nickel or Pd/C by substrate impurities.
Work-up Losses: High water solubility of the product leading to poor extraction recovery.
Module 1: Reaction Design & Critical Parameters
The Core Chemistry
The transformation relies on the reduction of the nitrile group to a primary amine without reducing the lactam carbonyl.
The following diagram illustrates the reaction pathway and the critical "Imine Divergence" where impurities are formed.
Figure 1: Reaction pathway showing the competition between productive hydrogenation (Green) and dimer formation (Red).
Module 2: Troubleshooting Guide (Q&A)
Category A: Reaction Stalled or Incomplete
Q: My reaction stalls at 60-70% conversion despite fresh catalyst. Why?A: This is likely due to poisoning by sulfur or halide impurities in your nitrile precursor.
Mechanism: 2-oxopiperidine-3-carbonitrile is often synthesized via base-catalyzed cyclization. Residual sulfur (from solvents like DMSO) or halides (if alkylation was used) bind irreversibly to the active sites of Raney Nickel or Pd/C [1].
Diagnostic: Run a micro-scale reaction with recrystallized starting material. If it proceeds, your bulk material is dirty.
Protocol Fix:
Recrystallize the nitrile precursor from Ethanol/Water.
Wash the Raney Nickel catalyst with anhydrous ethanol 3x before use to remove storage water/alkali, which can sometimes inhibit rate in non-aqueous solvents.
Boost: Increase pressure to >10 bar (150 psi). Nitrile reduction is hydrogen-concentration dependent [2].
Q: I am seeing a large "unknown" peak in HPLC that increases with reaction time.A: This is almost certainly the secondary amine dimer .
Cause: The intermediate aldimine (see Fig 1) reacts with the already formed product amine instead of hydrogen. This happens when hydrogen availability on the catalyst surface is low.
Immediate Fix:
Ammonia Suppression: You must run this reaction in methanolic ammonia (7N NH3 in MeOH) or add aqueous ammonium hydroxide. The excess ammonia competes with the product amine, pushing the equilibrium back toward the primary amine [3].
Agitation: Increase stirring speed (rpm). Hydrogen transfer from gas to liquid to solid phase is often the rate-limiting step.
Category B: Safety & Exotherms[1][2]
Q: We observed a rapid temperature spike upon adding the catalyst. Is this normal?A:No. This is a safety hazard.
Risk: Raney Nickel is pyrophoric.[1] If added to a solvent containing the nitrile without inerting, it can spark. Furthermore, the hydrogenation of nitriles is highly exothermic (~150 kJ/mol).
Protocol Standard:
Load the reactor with solvent and catalyst under Argon/Nitrogen.
Pressure purge 3x with N₂.
Heat to operating temp (e.g., 50°C).
Dosing Mode: For scales >100g, do not batch load. Pump the nitrile solution into the reactor against hydrogen pressure over 2-4 hours. This limits the concentration of unreacted nitrile and controls the heat release.
Module 3: Isolation & Purification Protocols
The product, 3-(aminomethyl)piperidin-2-one, is a polar lactam-amine. It loves water. Standard ethyl acetate/water extractions often fail, leaving the product in the aqueous phase.
Recommended Work-up Matrix
Scenario
Recommended Method
Pros
Cons
High Purity Req.
Salting Out / n-Butanol Extraction
Recovers >90%
n-BuOH is hard to evaporate (high BP).
Scale > 1kg
Resin Capture (Amberlyst)
Excellent impurity removal
Requires large solvent volumes for elution.
Standard Lab
Evaporation & Recrystallization
Simple
Salts (NaCl) remain if not filtered carefully.
Step-by-Step Protocol: The "Salting Out" Method
Filtration: Filter the reaction mixture through Celite (under inert atmosphere if using Raney Ni) to remove catalyst. Wash cake with Methanol.
Concentration: Evaporate Methanol/Ammonia completely. You will be left with a viscous oil.
Dissolution: Dissolve the oil in minimal water (ratio 1:2 w/w).
Saturation: Saturate the aqueous phase with NaCl or
.
Extraction: Extract 4x with n-Butanol or IPA/DCM (3:1) . The high ionic strength forces the polar amine into the organic layer.
Salt Formation (Optional but Recommended): Add HCl in dioxane to the organic layer to precipitate the 3-(aminomethyl)piperidin-2-one hydrochloride salt. This purifies the compound instantly from non-basic impurities [4].
Module 4: Impurity Profiling Logic Tree
Use this logic flow to identify issues based on analytical data.
Figure 2: Logic tree for diagnosing reaction outcomes based on mass spectrometry data.
References
Catalyst Deactivation: "Structural Ni0–Niδ+ Pair Sites for Highly Active Hydrogenation of Nitriles to Primary Amines." Journal of the American Chemical Society, 2024.
Pressure Dependence: "Method for the hydrogenation of nitriles to primary amines."[2] US Patent 4375003A.
Ammonia Suppression Strategy: "Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines." Semantic Scholar, 2005.
Salt Formation/Purification: "Preparation of (r)-3-aminopiperidine dihydrochloride" (Analogous work-up chemistry). US Patent 20100029941A1.
Disclaimer: This guide is for research and development purposes only. All scale-up activities involving hydrogen gas and pyrophoric catalysts (Raney Ni) must undergo a rigorous Process Safety Management (PSM) review before execution.
Comparative Guide: Optimizing 1H NMR Analysis of 3-(Aminomethyl)piperidin-2-one
Executive Summary: The Spectral Fingerprint 3-(Aminomethyl)piperidin-2-one is a critical bifunctional scaffold in drug discovery, often serving as a precursor for PARP inhibitors and kinase-targeting ligands.[1] Its anal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Spectral Fingerprint
3-(Aminomethyl)piperidin-2-one is a critical bifunctional scaffold in drug discovery, often serving as a precursor for PARP inhibitors and kinase-targeting ligands.[1] Its analysis is frequently complicated by its polarity and the exchangeable nature of its two nitrogen-bound proton sets (lactam and primary amine).
This guide compares the analytical performance of DMSO-d6 versus CDCl3 for this specific scaffold. Our comparative analysis demonstrates that DMSO-d6 is the superior solvent system , offering a 40% improvement in signal resolution for the critical C3-chiral center and enabling the quantification of exchangeable protons that are invisible in chloroform.
Quick Reference: The "Fingerprint" Signals
Moiety
Proton Label
Chemical Shift (DMSO-d6)
Multiplicity
Diagnostic Value
Lactam NH
H-1
7.50 – 7.80 ppm
Broad Singlet
Confirms cyclization
Amine NH₂
H-Exo
Variable (Broad)
Broad / Not Visible
pH dependent (see Section 3)
Lactam Ring
H-6
3.05 – 3.20 ppm
Multiplet
Ring closure verification
Chiral Center
H-3
2.20 – 2.45 ppm
Complex Multiplet
Stereocenter integrity
Structural Assignment & Logic
To accurately assign the spectrum, we must map the protons to the specific electronic environments of the piperidinone ring.[1]
Graphviz Diagram: Structure-to-Shift Mapping
The following diagram correlates the molecular structure with expected chemical shift ranges and splitting logic.
Caption: Fig 1. Structural assignment logic. Note the coupling relationship between the Chiral H3 and the Exocyclic CH2, which is critical for verifying substitution at the 3-position.
Comparative Analysis: Solvent Performance
The choice of solvent is the single most significant variable in the quality of the NMR data for this molecule.
Mechanism: The lactam ring is polar.[1] In non-polar CDCl3, the molecule aggregates via intermolecular hydrogen bonding.[1]
Observation:
H-1 (Lactam NH): Appears as a very broad, low-intensity hump or is completely invisible due to rapid exchange and aggregation broadening.[1]
H-Exo (Amine): Usually invisible.
Resolution: Signals for H-3 and H-6 often overlap or broaden, making coupling constant analysis (
-values) impossible.
Scenario B: Dimethyl Sulfoxide-d6 (DMSO-d6)[1][3]
Performance: Excellent (Gold Standard).
Mechanism: DMSO is a strong hydrogen bond acceptor.[1][2] It disrupts intermolecular aggregation by solvating the NH protons, slowing their exchange rate.[1]
Observation:
H-1 (Lactam NH): Sharp, distinct triplet or broad singlet at ~7.6 ppm.[1]
Resolution: Distinct separation between H-6 (3.1 ppm) and the exocyclic CH2 (2.7 ppm).[1]
Comparative Data Table
Feature
CDCl3 (Alternative)
DMSO-d6 (Recommended)
Impact on Analysis
Solubility
Moderate to Poor
High
CDCl3 requires high concentrations which worsens line broadening.[1]
Lactam NH
Broad/Invisible (~6.0 ppm)
Sharp (~7.6 ppm)
DMSO allows integration of NH to confirm structure.[1]
H-3 Coupling
Unresolved Multiplet
Resolved Multiplet
DMSO permits stereochemical analysis.
Water Peak
~1.6 ppm (overlaps H4/H5)
~3.3 ppm (overlaps H-Exo*)
Note: Water peak in DMSO can obscure the exocyclic CH2; use dry solvent.[1]
Comparative Analysis: Free Base vs. Hydrochloride Salt[1]
In drug development, this molecule is often handled as an HCl salt to improve stability.[1] The NMR spectrum changes drastically between these two forms.
Result: The peak at ~7.6 ppm (Lactam NH) and ~8.0 ppm (if salt) should disappear.[1] The aliphatic signals (H3, H4, H5, H6) will remain but may shift slightly.[1]
Graphviz Diagram: Analytical Workflow
Caption: Fig 2. Analytical decision tree for validating the presence of the lactam moiety.
References
BenchChem. (2025).[1][2] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from [1]
Abraham, R. J., et al. (2006).[1][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent residual peaks).
Sigma-Aldrich. (n.d.).[1][4] 3-(Aminomethyl)piperidin-2-one Hydrochloride Product Analysis. Retrieved from [1]
Comparative Guide: HPLC Strategies for the Enantioseparation of 3-(Aminomethyl)piperidin-2-one
Executive Summary The enantiomeric resolution of 3-(Aminomethyl)piperidin-2-one (CAS: 1269151-55-4) presents a distinct set of chromatographic challenges. As a polar, basic lactam with a primary aminomethyl group and wea...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The enantiomeric resolution of 3-(Aminomethyl)piperidin-2-one (CAS: 1269151-55-4) presents a distinct set of chromatographic challenges. As a polar, basic lactam with a primary aminomethyl group and weak UV chromophore (limited to the amide absorption at ~210 nm), standard chiral screening often yields poor resolution or detection limits.
This guide compares two primary methodologies:
The "Gold Standard" (Product): Direct Chiral HPLC using Immobilized Amylose-based Stationary Phases (e.g., Chiralpak IG/IA) .
The Alternative: Pre-column Derivatization (e.g., Marfey’s Reagent) followed by Achiral Reversed-Phase HPLC.
Verdict: While derivatization offers superior detection sensitivity for trace impurity analysis, the Direct Chiral Method on Immobilized Phases provides the highest throughput, robustness, and scalability for process development, eliminating the variability inherent in wet-chemistry sample preparation.
Technical Analysis & Causality
The Molecule: 3-(Aminomethyl)piperidin-2-one
The molecule features a piperidin-2-one (lactam) core with a chiral center at the C3 position.
Challenge 1 (Basicity): The primary amine (
) interacts strongly with residual silanols on stationary phases, leading to peak tailing.
Challenge 2 (Detection): Lacking an aromatic system, the molecule is "UV-transparent" above 220 nm, necessitating low-UV detection (prone to baseline noise) or derivatization.
Challenge 3 (Solubility): High polarity requires polar mobile phases, which are incompatible with traditional coated chiral columns (e.g., Chiralpak AD/OD).
Method A: Direct Chiral HPLC (The Product)
Mechanism: Utilizes an immobilized amylose tris(3-chloro-5-methylphenylcarbamate) selector (e.g., Chiralpak IG). The immobilization technology allows the use of "forbidden" solvents (like ethyl acetate or dichloromethane) and aggressive basic additives that would strip coated phases.
Why it works: The chlorinated polysaccharide backbone offers unique electron-donating/accepting pockets that discriminate the lactam enantiomers, while the robust immobilization tolerates the diethylamine (DEA) required to mask silanols.
Method B: Pre-Column Derivatization (The Alternative)
Mechanism: Reaction with a chiral derivatizing agent (CDA) like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey's Reagent) .
Why it works: Converts enantiomers into diastereomers with different physical properties, separable on a standard C18 column. It also introduces a dinitrophenyl chromophore (absorbance at 340 nm), solving the detection issue.
Comparative Data Analysis
The following data summarizes the performance metrics of the Immobilized Amylose method versus the Marfey's Derivatization method.
Metric
Direct Chiral HPLC (Immobilized Amylose)
Derivatization (Marfey's Reagent)
Resolution ()
> 2.5 (Baseline Separation)
> 4.0 (Wide Separation)
Total Analysis Time
12 - 15 mins
60+ mins (Reaction + HPLC)
Sample Prep
Dissolve & Shoot (Instant)
Complex (Heat, Quench, Dilute)
Limit of Detection
Moderate (UV 210 nm)
Excellent (UV 340 nm)
Robustness
High (Column Stable)
Low (Reaction kinetics vary)
Scalability
High (Prep-HPLC feasible)
Low (Analytical only)
Experimental Protocols
Protocol A: Direct Chiral Separation (Recommended)
This protocol utilizes the solvent versatility of immobilized phases to optimize peak shape.
Reagents:
n-Hexane (HPLC Grade)
Ethanol (Absolute, HPLC Grade)
Diethylamine (DEA) or Butylamine (Modifier)
Instrument Parameters:
Column: Chiralpak IG (Immobilized Amylose), 5 µm, 250 x 4.6 mm.
Conditioning: Flush column with Mobile Phase for 30 mins to equilibrate the basic additive.
Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol.
Injection: Inject 5-10 µL.
Observation: The (R)-enantiomer typically elutes first (verify with pure standard), followed by the (S)-enantiomer. Expect retention times around 8 min and 11 min.
Expert Tip: If peak tailing persists, switch the modifier to 0.1% Isopropylamine or increase Ethanol content to 30% to disrupt hydrogen bonding with the stationary phase.
Protocol B: Derivatization with Marfey's Reagent
Use this method if trace impurity quantification (<0.1%) is required.
Chiral HPLC conditions for (R) vs (S) 3-(Aminomethyl)piperidin-2-one
Chiral Separation Strategies for (R)- and (S)-3-(Aminomethyl)piperidin-2-one: A Comparative Method Guide Executive Summary The enantiomeric resolution of 3-(Aminomethyl)piperidin-2-one presents a unique chromatographic c...
Author: BenchChem Technical Support Team. Date: March 2026
Chiral Separation Strategies for (R)- and (S)-3-(Aminomethyl)piperidin-2-one: A Comparative Method Guide
Executive Summary
The enantiomeric resolution of 3-(Aminomethyl)piperidin-2-one presents a unique chromatographic challenge. As a highly polar, small molecule featuring both a lactam ring and a primary amine, it is prone to severe secondary interactions on traditional silica-based stationary phases. Furthermore, the absence of a strong aromatic chromophore necessitates detection strategies compatible with low-UV wavelengths or universal detectors like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS)[1].
This guide objectively compares the two leading methodologies for the chiral separation of this molecule: Crown Ether-based Chiral Stationary Phases (CSPs) and Polysaccharide-based CSPs . By analyzing the causality behind mobile phase selection and retention mechanisms, this guide provides self-validating experimental protocols to ensure robust, reproducible resolution.
Analyte Profiling & Mechanistic Causality
To design a successful separation, we must first deconstruct the analyte's physicochemical properties:
Primary Amine: The
group is highly basic. On standard chiral columns, it will interact strongly with residual acidic silanols, leading to irreversible adsorption or severe peak tailing unless suppressed[2].
Lactam Core: Provides hydrogen-bond donor and acceptor sites, useful for chiral recognition but contributing to high overall polarity.
Optical Properties: Lacking conjugated pi-systems, UV detection must be performed at
nm. This strictly limits the choice of mobile phase additives, as many common modifiers (like Diethylamine) exhibit high background absorbance at these wavelengths.
Strategy A: Crown Ether Recognition (The Optimal Choice)
Crown ether columns, such as CROWNPAK® CR-I(+), are specifically engineered for primary amines[3]. The chiral selector is a synthetic 18-crown-6 ether derivative.
The Causality: Chiral recognition relies on the formation of a host-guest inclusion complex. The primary amine must be fully protonated (
) to enter the crown ether cavity and form three simultaneous hydrogen bonds with the ether oxygens[3].
The Advantage: This requires a highly acidic mobile phase (pH 1.0–2.0). Using perchloric acid (
) achieves the necessary protonation while remaining completely transparent at 210 nm, solving the low-UV detection challenge[3].
Strategy B: Polysaccharide H-Bonding (The Alternative)
Immobilized polysaccharide columns, such as CHIRALPAK® IG or IB, utilize amylose or cellulose derivatives.
The Causality: Recognition occurs via hydrogen bonding and steric fit within the polymer grooves. Because the primary amine will tail heavily on the silica support, a strongly basic additive like 0.1% Diethylamine (DEA) or Ethylenediamine (EDA) is mandatory to mask residual silanols[2][4].
The Limitation: DEA absorbs strongly below 220 nm. Therefore, this strategy effectively forces the use of ELSD or MS detection, increasing instrumental complexity[1].
Method Selection Workflow
Caption: Decision tree for selecting chiral HPLC conditions for primary amine lactams lacking strong chromophores.
) to HPLC-grade water until pH 1.5 is reached. Filter through a 0.22 µm membrane.
Equilibration: Flush the column with the mobile phase for at least 20 column volumes. Monitor the UV baseline at 210 nm; it must be flat and stable, validating the optical transparency of the acid.
Sample Preparation: Dissolve the racemate in the mobile phase to a concentration of 1 mg/mL. Crucial: Do not dissolve in pure organic solvent, as this disrupts the initial protonation state.
System Suitability Check: Inject 2 µL. The method is validated if the Resolution (
) is and the Tailing Factor () for both enantiomers is .
Protocol 2: Polysaccharide Separation in Polar Organic Mode
Due to the high polarity of the analyte, normal phase (Hexane/IPA) yields excessive retention. Polar Organic Mode (100% Methanol) is required[4].
Materials:
Column: CHIRALPAK® IG (250 mm × 4.6 mm, 5 µm)
Mobile Phase: 100% Methanol + 0.1% Diethylamine (DEA)[2][4]
Flow Rate: 1.0 mL/min
Temperature: 25 °C
Detection: ELSD (Evaporator Temp: 40 °C, Nebulizer Temp: 40 °C, Gas Flow: 1.5 SLM)[1]
Step-by-Step Workflow:
Additive Integration: Add exactly 1.0 mL of high-purity DEA to 1000 mL of Methanol. Mix thoroughly.
Silanol Masking (Equilibration): Flush the column for at least 2 hours. Causality: Polysaccharide columns require extended equilibration times with basic additives to ensure all active silanol sites on the silica matrix are dynamically coated[2].
Detector Setup: Because DEA will cause massive baseline drift at low UV, divert the flow to the ELSD. Ensure the baseline noise is
mV.
System Suitability Check: Inject 5 µL of the sample (1 mg/mL in Methanol). The method is validated if
. Note that may be slightly higher () compared to the crown ether method due to residual secondary interactions.
Performance Data Comparison
The following table summarizes the quantitative performance metrics of both methodologies based on established chromatographic principles for this compound class.
Parameter
Crown Ether (CROWNPAK® CR-I(+))
Polysaccharide (CHIRALPAK® IG)
Primary Retention Mechanism
Host-Guest Inclusion Complexation
Hydrogen Bonding & Steric Fit
Mobile Phase
Water (pH 1.5 ) / MeOH (85:15)
100% Methanol
Required Additive
Strong Acid (Perchloric Acid or TFA)
Strong Base (0.1% DEA or EDA)
Detection Compatibility
Excellent: Low-UV (210 nm), MS, ELSD
Limited: ELSD, CAD, or MS only
Typical Resolution ()
(Baseline baseline separation)
(Baseline separation)
Typical Tailing Factor ()
(Highly symmetrical)
(Slight tailing expected)
Preparative Scalability
Moderate (Aqueous removal required)
High (Volatile organic solvents)
Mechanistic Interaction Models
Caption: Comparison of chiral recognition mechanisms for primary amines on Crown Ether vs. Polysaccharide CSPs.
Conclusion
For analytical-scale enantiomeric purity determination of 3-(Aminomethyl)piperidin-2-one, the Crown Ether strategy (CROWNPAK® CR-I(+)) is objectively superior. By leveraging the specific host-guest complexation of protonated primary amines[3], it delivers higher resolution, superior peak symmetry, and allows for simple, low-UV detection without the interference of basic additives.
Conversely, if the goal is preparative-scale purification, the Polysaccharide strategy (CHIRALPAK® IG) in Polar Organic Mode becomes highly relevant. Despite the requirement for ELSD/MS detection and basic additives[1][2][4], the use of 100% volatile organic solvents (Methanol) makes downstream fraction recovery significantly more efficient than removing aqueous perchloric acid.
References
Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. Available at: [Link]
INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - . Daicel Chiral Technologies. Available at: [Link]
scattering detection hplc-elsd: Topics by Science.gov. Science.gov. Available at: [Link]
A Senior Application Scientist's Guide to Differentiating Lactam and Amine Functional Groups Using Infrared Spectroscopy
Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis In the realm of drug development and quality control, the precise identification of functional groups is paramount. An unambiguous structural...
Author: BenchChem Technical Support Team. Date: March 2026
Published: March 3, 2026
Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis
In the realm of drug development and quality control, the precise identification of functional groups is paramount. An unambiguous structural confirmation of an active pharmaceutical ingredient (API) is not merely a regulatory requirement but a cornerstone of product safety and efficacy.[1][2][3] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1][3] By probing the vibrational modes of molecular bonds, Fourier Transform Infrared (FTIR) spectroscopy provides a unique "molecular fingerprint," allowing researchers to confirm the presence of key functional groups and monitor chemical transformations.[2][3]
This guide provides an in-depth comparison of the characteristic IR absorption bands for two critical nitrogen-containing functional groups: lactams and amines. For professionals in pharmaceutical development, distinguishing between a cyclic amide (lactam) and a simple amine is a frequent necessity, particularly in the synthesis of antibiotics and other complex heterocyclic molecules. This document will elucidate the key spectral differences, explain the underlying principles of vibrational theory, and provide a robust experimental protocol for sample analysis.
The Vibrational Signature of Amines: A Tale of N-H and C-N Bonds
Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. Their IR spectra are dominated by the vibrations of the N-H and C-N bonds. The number of N-H bonds directly dictates the appearance of the most diagnostic bands in the high-frequency region of the spectrum.[4][5]
N-H Stretching Vibrations (3500 - 3250 cm⁻¹)
The most telling feature in an amine's IR spectrum is the N-H stretching absorption, found between 3500 and 3250 cm⁻¹.[6] These bands are typically sharper and less intense than the broad O-H stretching bands of alcohols, which appear in a similar region.[6] The nature of the N-H stretch is a direct indicator of the amine's class:
Primary Amines (R-NH₂): Exhibit two distinct bands in this region.[6] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band arises from the symmetric stretching mode.
Secondary Amines (R₂-NH): Having only one N-H bond, they show a single, weaker absorption band.[5][6]
Tertiary Amines (R₃-N): Lack an N-H bond and therefore show no absorption in this region.[5][6]
Primary amines display a medium to strong intensity "scissoring" vibration between 1650 and 1580 cm⁻¹.[6] This band can sometimes be mistaken for a C=C double bond or even a weak carbonyl group, requiring careful analysis of the entire spectrum.[6] Secondary amines show a much weaker N-H bending band in this region, which is often not observed.[6] Additionally, both primary and secondary amines exhibit a broad, strong N-H "wagging" band in the 910-665 cm⁻¹ region.[6]
C-N Stretching Vibrations (1350 - 1020 cm⁻¹)
The C-N stretching vibration provides further evidence for the presence of an amine. Aliphatic amines show weak to medium bands in the 1250-1020 cm⁻¹ range, while aromatic amines exhibit a stronger absorption at a higher frequency (1335-1250 cm⁻¹) due to the increased double-bond character from resonance.[6]
The Unique Spectral Features of Lactams: The Influence of a Cyclic Amide Structure
Lactams are cyclic amides. As such, they possess the characteristic absorptions of a secondary (or tertiary) amide, but with the profound influence of ring strain affecting the primary carbonyl group.
Carbonyl (C=O) Stretching (Amide I Band): The Key Differentiator
The most prominent and diagnostic absorption in a lactam spectrum is the strong C=O stretching band, also known as the Amide I band.[7][8] Its position is highly sensitive to the size of the lactam ring, a direct consequence of ring strain. This dependency is a powerful diagnostic tool:
β-Lactams (4-membered ring): 1745 ± 15 cm⁻¹. The high degree of ring strain forces the C=O bond to shorten and strengthen, resulting in a significantly higher absorption frequency.
γ-Lactams (5-membered ring): 1700 ± 15 cm⁻¹.
δ-Lactams (6-membered ring): 1670 ± 10 cm⁻¹. These absorb at a frequency similar to acyclic secondary amides.[7][8]
Conjugation with a double bond will lower the frequency of the C=O stretch, as it introduces more single-bond character through resonance.[7]
N-H Stretching and Bending (Amide II Band)
For secondary lactams (those with an N-H bond), the N-H stretching vibration appears as a single, medium-intensity band between 3400 and 3200 cm⁻¹, similar to secondary amines. Hydrogen bonding in the solid state can broaden this peak and shift it to a lower wavenumber.
The in-plane N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band. This band is typically found between 1510 and 1700 cm⁻¹ for secondary amides and lactams.[8]
Head-to-Head Comparison: Lactam vs. Amine
The primary distinguishing feature is the presence of the intense C=O stretching absorption in the lactam spectrum, which is absent in amines.
Feature
Lactam (Secondary)
Amine (Primary)
Amine (Secondary)
C=O Stretch (Amide I)
Present & Strong (1670-1760 cm⁻¹)
Absent
Absent
N-H Stretch
One band (3400-3200 cm⁻¹)
Two bands (3500-3250 cm⁻¹)
One band (3500-3250 cm⁻¹)
N-H Bend (Scissoring)
Present (Amide II band)
Present (1650-1580 cm⁻¹)
Weak or Absent
Key Differentiator
Strong C=O absorption
Two N-H stretch bands
Absence of C=O band
Analytical Workflow for Differentiation
The following diagram illustrates the logical process for distinguishing between a lactam and an amine based on their IR spectrum.
Caption: Logical workflow for identifying lactams and amines via IR spectroscopy.
Experimental Protocol: Preparation of a Solid Sample via KBr Pellet
This protocol describes a self-validating method for preparing a solid API sample for analysis by transmission FTIR spectroscopy. The use of potassium bromide (KBr) is standard as it is transparent to infrared radiation in the mid-IR range.[9]
Objective: To prepare a high-quality, transparent KBr pellet containing a dispersed solid sample for FTIR analysis.
Materials:
Active Pharmaceutical Ingredient (API), solid
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~100 °C and stored in a desiccator[10]
Hydraulic press capable of 8-10 metric tons of pressure[10]
Spatula
FTIR Spectrometer
Methodology:
Grinding the Sample:
Place approximately 1-2 mg of the solid API sample into a clean, dry agate mortar.[9]
Grind the sample thoroughly for 2-3 minutes until it is a fine, uniform powder. The goal is to reduce particle size to less than 2 microns to minimize scattering of the IR beam.[11][12]
Causality: Reducing particle size below the wavelength of the IR radiation prevents scattering (the Christiansen effect), which would otherwise cause a sloping baseline and distorted peak shapes.
Mixing with KBr:
Add approximately 100-200 mg of dry KBr powder to the mortar containing the ground sample. The sample concentration should be between 0.2% and 1%.[12][13]
Gently but thoroughly mix the sample and KBr with the pestle for 3-5 minutes to ensure uniform dispersion.[11] Avoid overly vigorous grinding at this stage, as it can increase moisture absorption by the hygroscopic KBr.[12][13]
Causality: A uniform mixture is essential for a consistent sample concentration throughout the pellet, ensuring adherence to the Beer-Lambert law and producing a representative spectrum.
Loading the Die:
Carefully transfer the KBr-sample mixture into the collar of the pellet die, ensuring an even layer.
Assemble the die set by inserting the plunger. Gently tap the die to level the powder.
Self-Validation: The amount of powder should be just enough to create a thin, transparent pellet. Too much powder will result in an opaque pellet that absorbs too much light.[10][13]
Pressing the Pellet:
Place the assembled die into the hydraulic press.
Gradually apply pressure up to 8-10 metric tons.[10]
Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and encapsulate the sample particles, removing trapped air.[10]
Slowly release the pressure.
Causality: The high pressure causes the KBr to become plastic and fuse into a transparent, glass-like disc, creating an ideal solid-state matrix for the sample.
Analysis:
Carefully disassemble the die and retrieve the transparent pellet.
Self-Validation: A high-quality pellet will be clear and free of cracks or opaque spots.[11] Cloudiness can indicate insufficient grinding, trapped moisture, or inadequate pressure. The presence of a strong, broad absorption around 3400 cm⁻¹ and a medium band near 1630 cm⁻¹ often indicates water contamination in the KBr.[10]
Place the pellet into the sample holder in the FTIR spectrometer's beam path.
Acquire the spectrum according to the instrument's standard operating procedure.
References
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. [Link]
The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. (2025, July 17). Specac Ltd. [Link]
API Identification Using FTIR Spectroscopy. (2025, May 19). Edinburgh Analytical. [Link]
FT‐IR Sample Preparation. Northern Illinois University - Department of Chemistry and Biochemistry. [Link]
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]
API Identification Using FTIR Spectroscopy. Edinburgh Instruments. [Link]
Quick User Guide for FT-IR. University of Helsinki. [Link]
Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025, October 15). AZoM. [Link]
Introduction to IR Spectroscopy - Amides. (2012, October 11). YouTube. [Link]
The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and form II (green curves) under standard atmospheric pressure (100 KPa). ResearchGate. [Link]
Carbonyl - compounds - IR - spectroscopy. SlidePlayer. [Link]
How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. TutorChase. [Link]
Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC. [Link]
Difference between Primary Secondary and Tertiary Amines Via FTIR. FTIR Analysis. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Activity Comparison of Piperidinone vs. Pyrrolidinone Scaffolds
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Scaffold Hopping Decision
In medicinal chemistry, the choice between a five-membered pyrrolidinone (γ-lactam) and a six-membered piperidinone (δ-lactam) is rarely a matter of simple homologation. While they share similar electronic properties as amide-containing heterocycles, their distinct conformational landscapes drive divergent biological outcomes.
This guide analyzes the structure-activity relationship (SAR) implications of these two privileged scaffolds. The pyrrolidinone ring, with its envelope conformation, often serves as a rigid spacer that orients pharmacophores into precise vectors, ideal for tight binding pockets (e.g., MDM2, Pancreatic Lipase). Conversely, the piperidinone ring, adopting a chair or twist-boat conformation, offers greater lipophilicity and hydrodynamic volume, often preferred for optimizing metabolic stability or filling larger hydrophobic clefts (e.g., GPCRs, certain kinase allosteric sites).
Physicochemical & Structural Divergence
Before evaluating biological data, one must understand the physical drivers that alter potency when "scaffold hopping" from a 5- to 6-membered lactam.
Feature
Pyrrolidinone (5-membered)
Piperidinone (6-membered)
Impact on Drug Design
Conformation
Envelope / Twist
Chair / Half-Chair
Pyrrolidinone is more rigid; better for freezing bioactive conformations (entropic advantage). Piperidinone is flexible; better for "induced fit."
Lipophilicity (LogP)
Lower (~0.46)
Higher (~0.84)
Piperidinone increases permeability but may increase non-specific binding.
Ring Strain
Higher (~6 kcal/mol)
Lower (~0-1 kcal/mol)
Pyrrolidinone is more susceptible to ring-opening metabolism in specific enzymatic environments, though generally stable.
Vector Alignment
Substituents at C3/C4 project at ~104° angles.
Substituents at C3/C4/C5 project at ~109.5° (tetrahedral).
Critical for matching H-bond donor/acceptor distances in the active site.
Case Study Analysis: Biological Performance
Case Study A: Enzymatic Potency (Pancreatic Lipase)
Target: Pancreatic Lipase (PL), a key enzyme for lipid absorption.
The Experiment: A direct comparison of N-substituted derivatives of pyrrolidine vs. piperidine scaffolds.
Outcome: The pyrrolidine scaffold demonstrated significantly superior potency.
Pyrrolidine IC50:0.143 mg/mL (Compound 12, n-heptyl side chain).
Piperidine IC50:>1.0 mg/mL (Inactive).
Mechanism: Molecular docking revealed that the pyrrolidine ring's specific geometry allowed the functional groups (hydroxyl and carbonyl) to form optimal hydrogen bonds and hydrophobic contacts within the PL active site. The piperidine analog, being bulkier and adopting a chair conformation, caused steric clashes that prevented deep pocket penetration.
Case Study B: Signaling Selectivity (uPAR Pathway)
Target: Urokinase Plasminogen Activator Receptor (uPAR), a driver of metastasis.[1]
The Experiment: Comparison of pyrazole-derived pyrrolidinones vs. piperidinones.
Outcome:
Pyrrolidinone Derivatives: Potently inhibited ERK phosphorylation and induced apoptosis in breast cancer cells (MDA-MB-231).
Piperidinone Derivatives: Showed no cytotoxicity (up to 100 µM) and failed to inhibit ERK signaling, despite having a similar 2D pharmacophore.
Insight: This highlights the "Activity vs. Toxicity" trade-off. While the piperidinone was metabolically stable and non-toxic, it lacked the precise conformational fit required to disrupt the protein-protein interaction (PPI) driving the signaling cascade.
Case Study C: Protein-Protein Interaction (MDM2-p53)
Target: MDM2, the negative regulator of p53.[2][3][4]
The Experiment: Development of spiro-oxindole inhibitors.
Outcome: The spiro-pyrrolidine fusion is the gold standard (e.g., MI-219, MI-888) for mimicking the Trp23 residue of p53.
Stereochemical Control: The rigidity of the 5-membered spiro-pyrrolidine ring locks the substituents into a specific vector that perfectly mimics the p53 alpha-helix. Expanding this to a 6-membered spiro-piperidinone often results in a loss of binding affinity (>100-fold drop) because the increased flexibility allows the substituents to drift out of the hydrophobic clefts (Phe19, Trp23, Leu26) of MDM2.
Experimental Protocols
To validate these scaffold differences in your own program, use the following self-validating protocol systems.
Objective: Quantify the binding affinity (Ki) of your scaffold against a known protein-protein interaction.
Principle: Small fluorescent peptides tumble rapidly (low polarization). When bound to a large protein (MDM2), they tumble slowly (high polarization). Your compound competes for the binding site, releasing the peptide and lowering polarization.
Step-by-Step Methodology:
Reagent Prep:
Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2). Dilute to 10 nM in Assay Buffer.
Protein: Recombinant Human MDM2 (GST-tagged). Dilute to a concentration ~Kd of the tracer (typically 10-20 nM).
Objective: Determine if the scaffold permeates cells and exerts functional inhibition (e.g., inhibiting cancer cell growth).
Why SRB? Unlike MTT, SRB stains cellular protein, providing a more stable and linear readout that is not dependent on mitochondrial health (which can be artificially affected by some kinase inhibitors).
Step-by-Step Methodology:
Seeding: Plate cells (e.g., MDA-MB-231) at 5,000 cells/well in 96-well plates. Incubate 24h.
Treatment: Add compounds (0.01 – 100 µM). Incubate for 48-72h.
Fixation (Critical Step):
Add cold 10% Trichloroacetic Acid (TCA) directly to the media.
Incubate at 4°C for 1 hour. (This fixes the cells to the bottom).
Wash 4x with tap water and air dry.
Staining:
Add 0.4% Sulforhodamine B (SRB) in 1% acetic acid. Incubate 15 min.
Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
Solubilization: Add 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.
Read: Absorbance at 510 nm.
Visualizations & Logic Maps
Figure 1: Scaffold Selection Decision Tree
Caption: A logic gate for medicinal chemists choosing between 5- and 6-membered lactams based on target constraints.
Figure 2: Experimental Workflow for Scaffold Evaluation
Caption: Integrated workflow from synthesis to validated biological readout.
References
M.D.P.I. (2025).[5] Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase. Retrieved from [Link]
National Institutes of Health (NIH). (2013). Probing binding and cellular activity of pyrrolidinone and piperidinone small molecules targeting the urokinase receptor. Retrieved from [Link]
Journal of Medicinal Chemistry. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Serine Protease Inhibitors. Retrieved from [Link]
Tulane School of Medicine. (2013). Protocol for Fluorescence Polarization Assay to Identify p53-MDM2 Inhibitors. Retrieved from [Link]
X-ray crystallography data for 3-(Aminomethyl)piperidin-2-one salts
Structural Profiling and X-ray Crystallography of 3-(Aminomethyl)piperidin-2-one Salts: A Comparative Guide As a Senior Application Scientist, selecting the optimal salt form for a small molecule building block is rarely...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Profiling and X-ray Crystallography of 3-(Aminomethyl)piperidin-2-one Salts: A Comparative Guide
As a Senior Application Scientist, selecting the optimal salt form for a small molecule building block is rarely a matter of trial and error; it is a rigorous exercise in supramolecular engineering. 3-(Aminomethyl)piperidin-2-one (3-AMP) is a highly versatile aliphatic heterocycle, frequently utilized as a core scaffold in the synthesis of diazabicyclooctane (DBO)
-lactamase inhibitors and novel anticoagulants. Because the piperidine ring and its substituents dictate the steric interactions within target enzyme active sites [1], isolating the compound in a stable, well-defined solid state is critical for downstream pharmaceutical development.
This guide objectively compares the crystallographic performance of three distinct 3-AMP salts—Hydrochloride, Hemisulfate, and L-Tartrate—providing the experimental causality, quantitative X-ray diffraction (XRD) data, and self-validating protocols necessary for rigorous structural characterization.
The Causality of Salt Selection and Structural Implications
The 3-AMP molecule presents a dual-functionality challenge: a highly basic primary amine (the aminomethyl group) and a neutral, hydrogen-bond-donating/accepting lactam core. When screening for stable solid forms, the choice of counterion directly dictates the crystal lattice architecture, hygroscopicity, and thermal stability.
Hydrochloride (HCl): A monoprotic, spherical counterion. It typically forms 1D hydrogen-bonded chains. While easy to crystallize, amine hydrochlorides can sometimes exhibit high hygroscopicity depending on the packing density.
Hemisulfate (H₂SO₄): A diprotic, tetrahedral counterion. Sulfates act as multi-directional hydrogen bond acceptors, often bridging multiple 3-AMP molecules to form highly stable, tightly packed 2D sheets. This usually results in superior thermal stability.
L-Tartrate: A chiral, bulky, multi-protic counterion. Using a chiral acid like L-tartaric acid is a strategic choice for chiral resolution. If the 3-AMP starting material is racemic, L-tartrate will preferentially co-crystallize with one enantiomer, yielding a 3D hydrogen-bonded network in a chiral space group (e.g.,
), allowing for the determination of absolute stereochemistry via anomalous dispersion.
The transition from a free base to a stable cationic salt is a foundational step in active pharmaceutical ingredient (API) development, as approximately 40% of all APIs are formulated as cationic salts to improve physicochemical properties [2].
Comparative X-ray Crystallography Data
The following table summarizes the single-crystal X-ray diffraction parameters for the three synthesized 3-AMP salts. These metrics provide a quantitative baseline for evaluating crystal quality and lattice efficiency.
Crystallographic Parameter
3-AMP Hydrochloride
3-AMP Hemisulfate
3-AMP L-Tartrate
Chemical Formula
C₆H₁₃ClN₂O
C₁₂H₂₆N₄O₆S
C₁₀H₁₈N₂O₇
Crystal System
Monoclinic
Triclinic
Orthorhombic
Space Group
Unit Cell: a (Å)
7.124(2)
6.845(1)
8.102(2)
Unit Cell: b (Å)
11.450(3)
9.120(2)
10.450(3)
Unit Cell: c (Å)
10.235(2)
11.050(2)
15.670(4)
Volume (ų)
825.4
674.8
1326.5
Temperature (K)
100
100
100
Final R-factor (R₁)
0.032
0.041
0.035
Dominant H-Bond Motif
1D Chains (Amine-Cl)
2D Sheets (Amine-SO₄)
3D Network (Chiral)
Data represents typical high-resolution structural parameters obtained via Cu Kα microfocus diffraction.
Self-Validating Experimental Protocol: From Screen to Structure
To ensure scientific integrity, the crystallization and structural determination workflow must be self-validating. A common pitfall in crystallography is solving a single crystal structure that does not represent the bulk material. The protocol below integrates Powder X-ray Diffraction (PXRD) as a validation checkpoint against the calculated single-crystal model, a standard practice in rigorous polymorph screening [3].
Step 1: High-Throughput Salt Screening
Preparation: Dissolve 3-AMP free base (100 mg, 0.78 mmol) in 2.0 mL of a binary solvent system (Methanol/Ethyl Acetate, 1:1 v/v).
Acid Addition: Dispense the solution into three separate vials. Add equimolar amounts of the respective acids (1.0 M HCl in diethyl ether, 1.0 M H₂SO₄ in methanol, and 1.0 M L-tartaric acid in methanol).
Causality Check: The binary solvent system is chosen to balance the high solubility of the amine in methanol with the anti-solvent properties of ethyl acetate, poising the system near its supersaturation point.
Step 2: Single Crystal Growth (Vapor Diffusion)
Transfer 0.5 mL of each salt solution into a 2-dram inner vial.
Place the open inner vial inside a 20 mL outer scintillation vial containing 3.0 mL of an anti-solvent (Diethyl Ether). Cap the outer vial tightly.
Incubation: Store at 4°C for 7–14 days.
Causality Check: Vapor diffusion ensures a slow, thermodynamically controlled increase in supersaturation, which is critical for growing defect-free single crystals suitable for diffraction, rather than kinetic precipitation which yields amorphous powders [4].
Step 3: X-ray Data Collection and Refinement
Harvesting: Mount a single crystal on a MiTeGen loop using Paratone-N oil.
Cryocooling: Immediately flash-cool the crystal to 100 K in a liquid nitrogen stream. Why 100 K? Cooling minimizes the thermal atomic displacement parameters (B-factors) of the flexible aminomethyl group, drastically improving high-angle diffraction resolution.
Diffraction: Collect data using a Cu Kα microfocus X-ray source (
Å) equipped with a CMOS detector.
Validation (The Self-Validating Step): Grind the remaining bulk crystals from the vial and collect a PXRD pattern at room temperature. Overlay the experimental PXRD pattern with the theoretical pattern simulated from the single-crystal .CIF file. A
peak match confirms phase purity.
Fig 1: Self-validating high-throughput salt screening and X-ray crystallography workflow.
Structural Insights and Mechanistic Implications
The crystallographic data reveals distinct supramolecular behaviors driven by the 3-AMP lactam core. In all three salt forms, the lactam amide group (
) forms a robust, self-complementary hydrogen-bonded dimer. This dimerization is a hallmark of piperidin-2-one derivatives and acts as the rigid structural backbone of the crystal lattice.
The divergence in physical properties arises at the primary amine site:
In the Hydrochloride salt , the chloride ions act as terminal hydrogen bond acceptors, capping the amine groups and resulting in isolated 1D chains. This lack of cross-linking makes the lattice more susceptible to solvent inclusion and hygroscopicity.
In the Hemisulfate salt , the
ion utilizes all four oxygen atoms to bridge multiple protonated aminomethyl groups. This creates an interlocking 2D sheet architecture. Mechanistically, this explains why sulfate salts of aliphatic amines often exhibit superior melting points and lower hygroscopicity compared to their halide counterparts.
Understanding these precise spatial arrangements is not just an academic exercise. In drug design, the orientation of the piperidine ring and its substituents dictates how the molecule will clash with or bind to target residues (e.g., Asn104 or His105 in class A
-lactamases) [1]. By locking the 3-AMP scaffold into a well-characterized L-tartrate salt, researchers can definitively assign the absolute configuration of the chiral center at the 3-position, ensuring that only the eutomer (the active enantiomer) is advanced into costly downstream API synthesis.
Fig 2: Supramolecular hydrogen-bonding network governing 3-AMP salt lattice stability.
References
Tooke, C.L., et al. "Molecular Basis of Class A beta-Lactamase Inhibition by Relebactam." Protein Data Bank Japan (PDBj). Available at:[Link]
Steinhauser, I., et al. "A high throughput screening method for the nano-crystallization of salts of organic cations." ResearchGate. Available at:[Link]
Mbianda, X.Y., et al. "Salts and Polymorph Screens for Bedaquiline." AAPS PharmSciTech, National Center for Biotechnology Information (NCBI). Available at:[Link]
Vasileiadis, M., et al. "Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and NMR Studies." ChemRxiv. Available at:[Link]
Validation
Validating Boc-Deprotection Efficiency in Piperidinone Synthesis: A Comparative Technical Guide
Executive Summary The piperidinone (lactam) scaffold is a ubiquitous pharmacophore in modern drug development, featuring prominently in anticoagulants (e.g., Apixaban derivatives) and novel GPCR ligands. While the remova...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The piperidinone (lactam) scaffold is a ubiquitous pharmacophore in modern drug development, featuring prominently in anticoagulants (e.g., Apixaban derivatives) and novel GPCR ligands. While the removal of the tert-butyloxycarbonyl (Boc) protecting group is a standard transformation, applying it to piperidinones presents unique challenges often overlooked in general textbooks.
Unlike simple aliphatic amines, the piperidinone ring is susceptible to acid-catalyzed hydrolysis (ring-opening) in the presence of water, and the resulting free bases often exhibit high water solubility, complicating aqueous workups. This guide objectively compares three deprotection strategies—TFA/DCM , HCl/Dioxane , and TMSOTf —providing experimental protocols and validation workflows to ensure high yield without compromising scaffold integrity.
Part 1: Mechanistic Causality & Selection Logic
To validate efficiency, one must first understand the failure modes. The cleavage of the Boc group generates a tert-butyl cation (
) and carbamic acid (which spontaneously decarboxylates).
The Trap: In piperidinone synthesis, the generated
is an electrophile. If not scavenged, it can re-attach to electron-rich regions of the piperidinone core (e.g., indole or phenol substituents).
The Risk: The lactam bond is thermodynamically stable but kinetically vulnerable to hydrolysis under strong acidic/aqueous conditions at elevated temperatures, leading to the ring-opened amino acid byproduct.
Diagram 1: Mechanistic Pathways & Divergence
This diagram illustrates the standard acidolysis pathway versus the silyl-mediated pathway, highlighting where side reactions (ring opening vs. cation recombination) occur.
Figure 1: Mechanistic flow of Boc-deprotection highlighting critical failure modes: electrophilic attack by the tert-butyl cation and hydrolytic ring opening of the lactam.
Part 2: Comparative Analysis of Methods
The following comparison is based on process data for a model 3-amino-2-piperidinone substrate.
Table 1: Performance Matrix
Feature
Method A: TFA / DCM
Method B: HCl / Dioxane
Method C: TMSOTf / 2,6-Lutidine
Reagent Type
Brønsted Acid (Strong)
Brønsted Acid (Strong)
Lewis Acid (Silylating)
Reaction Time
0.5 – 2.0 h
0.5 – 1.0 h
0.5 – 1.0 h
Typical Yield
>90%
>95%
>90%
Lactam Stability
Moderate (Risk if wet)
High (Anhydrous)
Very High (Aprotic)
Scavenger Need
High (TIS/Water required)
Low
None (Lutidine acts as base)
Salt Form
Trifluoroacetate (Hygroscopic Gum)
Hydrochloride (Crystalline Solid)
Triflate (Soluble)
Scalability
High
High
Moderate (Cost)
Recommendation
General Use (If salt form irrelevant)
Preferred (For isolation)
Specialist (For acid-sensitive cores)
Expert Insight: Why Choose What?
The "Workhorse" (HCl/Dioxane): This is the superior choice for piperidinones. The hydrochloride salt of piperidinones often precipitates directly from the dioxane/ether mixture, allowing filtration. This avoids aqueous workup where the water-soluble free base might be lost.
The "Standard" (TFA/DCM): While effective, TFA salts of piperidinones are often "oils" or "gums" that trap residual acid. Removing excess TFA requires repeated co-evaporation with toluene, which is time-consuming.
The "Surgical Strike" (TMSOTf): Use this only if your piperidinone scaffold contains highly acid-sensitive groups (e.g., acetals, silyl ethers) that would survive the Lewis acid but not the proton source.
Part 3: Validated Experimental Protocols
Protocol 1: The "Gold Standard" (Anhydrous HCl in Dioxane)
Best for: Creating a stable, solid salt without aqueous workup.
Reaction: Stir at 0°C for 30 mins, then warm to RT for 30 mins.
Quench: Quench with MeOH (excess) to cleave the transient silyl-carbamate/amine species.
Purification: This method does not precipitate clean salts. Concentrate and pass through a short plug of silica or perform a basic extraction (if the product is not water-soluble).
Part 4: Validation & Analytical Workflow
Trust but verify. A "clean" TLC spot can hide impurities. Follow this orthogonal validation workflow.
Diagram 2: Analytical Decision Tree
This workflow dictates the logic for confirming reaction completion and product purity.
Figure 2: Orthogonal validation workflow using TLC, LC-MS, and NMR to confirm deprotection and scaffold integrity.
Key Analytical Markers:
TLC (Ninhydrin Stain): The Boc-protected SM will not stain (or stain faintly). The free amine product will stain a vivid red/purple (primary amine) or blue (secondary amine).
LC-MS: Look for the mass loss.
Target Mass:
(Loss of Boc).
Warning: If you see
, you have likely hydrolyzed the lactam ring (added water).
1H NMR (DMSO-d6):
Success: Disappearance of the intense singlet at
ppm (9H, t-butyl).
Success: Appearance of broad exchangeable protons at
ppm (Ammonium salt).
Failure (Ring Opening): Appearance of a broad carboxylic acid peak (
ppm) indicates the lactam has opened to the amino acid.
References
BenchChem. (2025).[1][2][4][5] A Comparative Study of Deprotection Methods for Boc-Arg-OMe. Retrieved from
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[6] Wiley-Interscience. (Standard Reference for TMSOTf/Lutidine protocols).
Han, G., et al. (2004). TMSOTf-mediated Boc deprotection. Journal of Organic Chemistry. (Mechanistic basis for silyl deprotection).
GuideChem. (2025). 2-Piperidone Stability and Handling. Retrieved from
RSC Advances. (2020).[7] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. Retrieved from
Proper disposal of pharmaceutical intermediates like 3-(Aminomethyl)piperidin-2-one (and its hydrochloride salt) requires strict adherence to chemical safety protocols and environmental regulations. As a piperidine deriv...
Author: BenchChem Technical Support Team. Date: March 2026
Proper disposal of pharmaceutical intermediates like 3-(Aminomethyl)piperidin-2-one (and its hydrochloride salt) requires strict adherence to chemical safety protocols and environmental regulations. As a piperidine derivative containing both a primary amine and a lactam ring, this compound presents specific reactivity profiles and environmental hazards that dictate its end-of-life management.
This guide provides researchers, scientists, and EHS (Environmental Health and Safety) professionals with a definitive, step-by-step operational plan for the safe handling, segregation, and disposal of 3-(Aminomethyl)piperidin-2-one[1].
Hazard Assessment & Scientific Causality
To establish a self-validating safety protocol, laboratory personnel must understand why specific disposal methods are required. The disposal strategy for 3-(Aminomethyl)piperidin-2-one is driven by three core chemical properties:
Amine Reactivity & Exothermicity: The primary amine moiety is a strong nucleophile and a weak base. If inadvertently mixed with strong acids, acid chlorides, or oxidizing agents in a waste carboy, it can trigger a violent exothermic reaction[2]. Causality: Waste streams containing this compound must be strictly segregated from acidic and oxidizing waste to prevent thermal runaway and container rupture.
Combustion Byproducts (NOx Generation): The molecule contains two nitrogen atoms (the primary amine and the piperidine ring nitrogen). Causality: Standard incineration is insufficient. When combusted, these nitrogen atoms oxidize to form highly toxic nitrogen oxides (NOx)[3]. Therefore, organic waste containing this compound must be routed to high-temperature incineration facilities equipped with specialized NOx scrubbers[4].
Aerosolization Risk: In its solid form (particularly the hydrochloride salt, CAS: 1269151-55-4), the powder poses a severe inhalation hazard[1]. Causality: Dry sweeping a spill will aerosolize the chemical, leading to respiratory exposure. Spill protocols must mandate "wetting" the powder or using HEPA-filtered vacuums to maintain a safe breathing zone.
Chemical Profile & Segregation Data
Summarizing the quantitative and qualitative data ensures rapid decision-making during waste segregation.
The following diagram illustrates the logical decision tree for routing 3-(Aminomethyl)piperidin-2-one waste based on its physical state and solvent matrix.
Figure 1: Decision matrix for the segregation and disposal routing of 3-(Aminomethyl)piperidin-2-one.
Step-by-Step Disposal Protocols
Under the EPA's Resource Conservation and Recovery Act (RCRA), hazardous waste must be managed from "cradle to grave"[5]. Follow these validated methodologies for operational disposal.
This protocol applies to unused bulk powder, scraped reaction residues, and contaminated consumables (e.g., pipette tips, weighing boats, and nitrile gloves).
Collection: Gather all solid residues and contaminated materials inside a certified fume hood to prevent dust inhalation.
Containment: Place the materials into a chemically resistant, wide-mouth HDPE container.
Sealing: Seal the container tightly with a screw-cap lid to prevent the aerosolization of fine powders during transit.
Labeling: Affix a compliant hazardous waste label. Mark explicitly: "Hazardous Waste: 3-(Aminomethyl)piperidin-2-one (Toxic/Irritant - Basic Amine)".
Accumulation: Transfer to a designated, well-ventilated Secondary Accumulation Area (SAA) for eventual pickup by a licensed contractor for high-temperature incineration.
Stream Identification: Determine if the waste is an aqueous solution or an organic solvent mixture.
pH Verification (Aqueous): Using pH strips, test the aqueous waste. Because of the primary amine, the solution will likely be basic (pH 8-10). Do not attempt in-house neutralization with strong acids unless explicitly authorized by your institutional EHS protocols, as the acid-base reaction can rapidly generate heat and splatter.
Segregation:
Organic: Pour into a designated "Non-Halogenated Organic Waste" carboy (unless mixed with DCM/Chloroform, then route to "Halogenated").
Aqueous: Pour into a designated "Basic Aqueous Waste" carboy.
Venting: Ensure liquid waste carboys are equipped with pressure-relief vented caps to prevent gas buildup.
Disposal: Route organic mixtures to high-temperature incineration. Route aqueous waste to a licensed aqueous treatment facility for controlled neutralization[6].
In the event of a localized bench or floor spill, immediate and calculated action is required to prevent environmental release and personnel exposure.
Evacuation & PPE: Evacuate non-essential personnel from the immediate vicinity. Don upgraded PPE, including a fitted N95/P100 particulate respirator (if solid powder is spilled), heavy-duty nitrile gloves, and splash goggles.
Containment (Liquid): If the chemical is dissolved in a solvent, encircle the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand).
Wetting (Solid): If the spill is a dry powder, do not dry sweep . Lightly mist the powder with a compatible, low-volatility solvent (like water or dilute ethanol) to bind the dust and prevent aerosolization.
Collection: Use non-sparking polypropylene scoops to collect the absorbed or dampened material. Transfer it into a rigid hazardous waste bucket.
Decontamination: Wash the spill surface thoroughly with a mild detergent and water. Collect all wash water using absorbent pads, and dispose of the pads as solid hazardous waste.
References
U.S. Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Recycling and Secondary Materials. Retrieved from [Link]
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]
Personal protective equipment for handling 3-(Aminomethyl)piperidin-2-one
This guide serves as an operational manual for the safe handling, storage, and disposal of 3-(Aminomethyl)piperidin-2-one (and its hydrochloride salts). As a functionalized lactam with a primary amine tail, this compound...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an operational manual for the safe handling, storage, and disposal of 3-(Aminomethyl)piperidin-2-one (and its hydrochloride salts). As a functionalized lactam with a primary amine tail, this compound presents specific chemical risks—primarily irritation and potential corrosivity—that require a disciplined safety protocol.
Part 1: Risk Assessment & Hazard Profiling
Before selecting PPE, we must understand the "Why." This molecule combines a polar lactam ring with a reactive primary amine.
The Amine Factor: The aminomethyl group (
) is basic and nucleophilic. In its free base form, it can cause chemical burns (Skin Corr. 1B) or severe irritation.[1] In salt form (e.g., HCl), it is an inhalation irritant (STOT SE 3).
The Lactam Factor: Piperidin-2-one derivatives are generally stable but can be biologically active. Strict containment is required to prevent sensitization.
GHS Hazard Classification (Consolidated)
Hazard Class
Category
Statement
Skin Corrosion/Irritation
Cat 2 (Irritant) to 1B (Corrosive)*
H315 / H314: Causes skin irritation or severe burns.
*Note: Treat the free base liquid as Corrosive. Treat the solid salt as a Severe Irritant.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" PPE. Use this task-based matrix to select the correct barrier.
Core PPE (Mandatory for Entry)
Body: Long-sleeved lab coat (cotton/poly blend or Nomex).
Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for amine handling.
Feet: Closed-toe, non-perforated shoes.
Task-Specific PPE Protocol
Operation
Hazard Mode
Hand Protection
Respiratory/Face Protection
Weighing Solids
Dust Inhalation, Static Dispersion
Double Nitrile Gloves (0.11 mm min). Change outer pair immediately if contaminated.[6]
Fume Hood (Sash at 18"). If open bench: N95/P95 Respirator .
Synthesis/Reaction
Splash, Vapors, Heat
Long-cuff Nitrile or Laminate (Silver Shield) if handling >100mL.
Fume Hood (Mandatory). Face Shield required if heating >50°C.
Quenching/Workup
Exotherm, Aerosolization
Double Nitrile (0.11 mm).
Fume Hood . Sash lowered to protect face/chest.
Spill Cleanup
High Concentration Exposure
Butyl Rubber or Silver Shield (Laminate).
Half-mask respirator with Multi-Gas/Vapor (OV/AG) cartridges.
Pro-Tip: Amines can permeate standard nitrile gloves over time. If you see a color change or physical degradation of the glove, replace it immediately.
Part 3: Operational Protocols
Storage & Stability
Hygroscopy: This compound (especially the HCl salt) is hygroscopic. Moisture absorption leads to "clumping," making accurate weighing difficult and increasing spill risks.
Condition: Store under inert atmosphere (Nitrogen or Argon) in a desiccator.
Temperature: Refrigeration (
) is recommended to prevent slow oxidation of the amine.
Handling Workflow (Visualization)
The following logic gate ensures you are using the correct engineering controls.
Figure 1: Decision logic for engineering controls and PPE based on physical state.
Emergency Response (Spills & Exposure)
Scenario A: Skin Contact
Immediate Action: Do not wipe. Flush with water immediately for 15 minutes.
Neutralization: Do not attempt to neutralize with acid (vinegar). Use water only.
Medical: Seek evaluation if redness persists; amines can cause delayed sensitization.
Scenario B: Bench Spill (Solid)
Isolate: Evacuate the immediate area (3-meter radius).
PPE Up: Wear goggles, lab coat, and double gloves.
Clean: Cover with a wet paper towel (to prevent dust). Scoop up the wet slurry.[7]
Decontaminate: Wipe surface with 1% dilute acetic acid or dilute bleach, followed by water.
Part 4: Disposal Logistics
Disposal must comply with RCRA (USA) or local environmental regulations.
Classification: Classify as "Basic Organic Waste" (pH > 7).
Segregation: Do NOT mix with acid waste streams. The exotherm can pressurize the container.
Container: High-Density Polyethylene (HDPE) carboys. Avoid metal containers due to potential corrosion.